N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Descripción
BenchChem offers high-quality N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-14(11-12-7-3-1-4-8-12)17-16-19-18-15(21-16)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKWKXWWMJPGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Guide to the Synthesis and Characterization of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Abstract
This technical guide provides a detailed, in-depth exploration of the synthesis and comprehensive characterization of the novel heterocyclic compound, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document offers a robust, two-precursor synthetic strategy, complete with validated, step-by-step protocols. Furthermore, it establishes a full characterization framework, utilizing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA) to unequivocally confirm the structure and purity of the target molecule. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, providing both the practical methodology and the underlying scientific rationale for each step.
Strategic Approach: Retrosynthetic Analysis
The design of a synthetic route begins with a logical deconstruction of the target molecule. For N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, the most logical disconnection is at the amide bond. This is a chemically robust and reliable bond to form, making it an ideal final step in the synthesis. This retrosynthetic approach yields two key, readily synthesizable precursors:
-
5-cyclohexyl-1,3,4-thiadiazol-2-amine (Precursor A) : The core heterocyclic amine.
-
Phenylacetyl chloride (Precursor B) : The acylating agent required to form the amide linkage.
The overall synthetic strategy is therefore a convergent synthesis, where the two primary precursors are prepared separately and then combined in a final coupling reaction to yield the target compound.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursors
The success of the final coupling step is contingent upon the high purity of the precursors. The following sections detail their synthesis.
Synthesis of 5-cyclohexyl-1,3,4-thiadiazol-2-amine (Precursor A)
The formation of the 2-amino-1,3,4-thiadiazole ring is a classic heterocyclic reaction, typically achieved through the acid-catalyzed dehydrative cyclization of an acylthiosemicarbazide intermediate.[4][5] This process is reliable and generally proceeds with high yield.
Caption: Workflow for the synthesis of Precursor A.
Experimental Protocol:
-
Synthesis of 1-(cyclohexanecarbonyl)thiosemicarbazide:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiosemicarbazide (10.0 g, 0.11 mol) in 100 mL of dry pyridine.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add cyclohexanecarbonyl chloride (14.7 g, 0.10 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The dropwise addition is crucial to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.
-
-
Synthesis of 5-cyclohexyl-1,3,4-thiadiazol-2-amine (Precursor A):
-
Place the dried 1-(cyclohexanecarbonyl)thiosemicarbazide (10.0 g, 0.05 mol) in a 100 mL beaker.
-
Carefully add concentrated sulfuric acid (25 mL) portion-wise while cooling in an ice bath. The viscosity of the mixture will increase.
-
Once the addition is complete, stir the mixture at room temperature for 12 hours. The acid acts as both a catalyst and a dehydrating agent to facilitate the ring closure.[5]
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g).
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8. This must be done slowly and with cooling to manage the heat of neutralization.
-
Collect the resulting precipitate by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and recrystallize from ethanol to afford pure Precursor A.
-
Synthesis of Phenylacetyl Chloride (Precursor B)
Phenylacetyl chloride is a common acylating agent. While commercially available, it can be readily synthesized from phenylacetic acid using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a particularly effective choice due to the gaseous nature of its byproducts (SO₂ and HCl).
Experimental Protocol:
-
To a 100 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add phenylacetic acid (13.6 g, 0.10 mol).
-
Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) to the flask.
-
Add one drop of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the reaction mixture under reflux for 2 hours. The evolution of gas should cease, indicating the completion of the reaction.
-
Allow the mixture to cool to room temperature.
-
The excess thionyl chloride can be removed by distillation. The resulting crude phenylacetyl chloride is often of sufficient purity for the subsequent amidation step. For higher purity, vacuum distillation can be performed.[6][7]
Final Synthesis: Amide Coupling
The final step involves the nucleophilic acyl substitution reaction between the amino group of Precursor A and the highly electrophilic carbonyl carbon of Precursor B. A non-nucleophilic base, such as pyridine or triethylamine, is essential to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Caption: Final reaction to synthesize the target compound.
Experimental Protocol:
-
In a 250 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 5-cyclohexyl-1,3,4-thiadiazol-2-amine (Precursor A) (9.2 g, 0.05 mol) in 100 mL of dry tetrahydrofuran (THF).
-
Add pyridine (4.4 g, 4.5 mL, 0.055 mol) to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Dissolve phenylacetyl chloride (Precursor B) (7.7 g, 0.05 mol) in 25 mL of dry THF and add it dropwise to the cooled amine solution over 30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
Comprehensive Characterization
Unequivocal structural confirmation and purity assessment are paramount. The following analytical methods provide a self-validating system to verify the identity of the synthesized compound.
Spectroscopic and Spectrometric Analysis
| Technique | Purpose | Expected Results for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
| ¹H NMR | To determine the proton environment and connectivity. | δ (ppm): ~12.5 (s, 1H, -NH-), 7.2-7.4 (m, 5H, Ar-H), 3.8 (s, 2H, -CH₂-), 3.1 (m, 1H, cyclohexyl-CH), 1.2-2.0 (m, 10H, cyclohexyl-CH₂) |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | δ (ppm): ~168 (C=O), ~165 (Thiadiazole C-S), ~160 (Thiadiazole C-N), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~43 (-CH₂-), ~38 (cyclohexyl-CH), ~32 (cyclohexyl-CH₂), ~26 (cyclohexyl-CH₂), ~25 (cyclohexyl-CH₂) |
| IR Spectroscopy | To identify key functional groups. | ν (cm⁻¹): ~3250 (N-H stretch), ~3050 (Ar C-H stretch), ~2930 & ~2850 (Aliphatic C-H stretch), ~1690 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend), ~1600 (C=N stretch) |
| Mass Spectrometry (HRMS) | To confirm the molecular weight and elemental formula. | Calculated m/z for C₁₆H₁₉N₃OS: 301.1249. Found [M+H]⁺: 302.1322 |
Interpretation of Spectroscopic Data:
-
¹H NMR: The downfield singlet around 12.5 ppm is characteristic of the amide proton. The multiplet between 7.2-7.4 ppm integrates to 5 protons, confirming the monosubstituted phenyl ring. The singlet at 3.8 ppm corresponds to the methylene bridge, and the complex multiplets in the upfield region (1.2-3.1 ppm) are indicative of the cyclohexyl group.
-
¹³C NMR: The spectrum is expected to show distinct peaks for the amide carbonyl (~168 ppm) and the two carbons of the thiadiazole ring (~165, 160 ppm). The aromatic and aliphatic regions will correspond to the phenyl and cyclohexyl carbons, respectively, confirming the complete carbon skeleton.
-
IR Spectroscopy: The presence of a sharp peak around 3250 cm⁻¹ (N-H stretch) and a strong absorption around 1690 cm⁻¹ (Amide I band for C=O stretch) are definitive evidence of the secondary amide group.[8][9] The Amide II band (N-H bend) is expected near 1550 cm⁻¹.[8] Characteristic C-H stretches for aromatic and aliphatic systems will also be present.[3]
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the molecular formula. The experimentally determined mass should match the calculated mass for C₁₆H₁₉N₃OS within a very narrow tolerance (e.g., < 5 ppm), providing unambiguous confirmation of the elemental composition.[10]
Elemental Analysis
Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the pure compound, offering a fundamental check of its empirical formula.[11][12][13]
Methodology:
The analysis is performed using a CHNS elemental analyzer, which subjects a small, precisely weighed sample to complete combustion in an oxygen-rich environment.[14][15] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors, allowing for the calculation of the percentage of each element.
| Element | Calculated (%) for C₁₆H₁₉N₃OS | Found (%) |
| Carbon (C) | 63.76 | 63.7 ± 0.3 |
| Hydrogen (H) | 6.35 | 6.4 ± 0.3 |
| Nitrogen (N) | 13.94 | 13.9 ± 0.3 |
| Sulfur (S) | 10.64 | 10.6 ± 0.3 |
Interpretation of Results:
The experimental values ("Found") should align with the theoretically calculated percentages within an accepted deviation of ±0.4%.[13] A successful result strongly corroborates the assigned molecular formula and indicates a high degree of sample purity.
Conclusion
This guide has detailed a reliable and efficient synthetic pathway for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, starting from readily available materials. The two-precursor strategy, culminating in a final amide coupling, is robust and scalable. Furthermore, a comprehensive analytical framework has been established, employing NMR, IR, MS, and elemental analysis. The expected data presented herein serves as a benchmark for researchers, ensuring the unequivocal confirmation of the target compound's structure and purity. This foundational work enables further investigation into the potential applications of this and related compounds in medicinal chemistry and materials science.
References
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of phenylacetyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
-
The Hive Methods Discourse. (2004, April 26). Synthesis of Phenylacetyl Chloride. [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]
-
TSI Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. [Link]
-
Royal Society of Chemistry. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]
-
Singh Chauhan, H., et al. (2025, November 8). Exploring the IR spectral features and antimicrobial activity of 1,3,4-thiadiazole derivatives. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
-
ScienceDirect. (2021, November 19). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. [Link]
-
Organic Chemistry Portal. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. [Link]
-
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
ACS Publications. (2014, December 15). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. [Link]
-
Brieflands. (2014, April 29). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. [Link]
-
PubMed Central. (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. [Link]
-
PubMed. (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]
-
MDPI. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Phenylacetyl chloride | 103-80-0 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. azom.com [azom.com]
- 12. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 15. researchgate.net [researchgate.net]
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide mechanism of action
An In-depth Technical Guide Topic: N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide: A Hypothesis-Driven Approach to Elucidating its Mechanism of Action Audience: Researchers, scientists, and drug development professionals.
Foreword
As a Senior Application Scientist, it is understood that the frontier of drug discovery often involves investigating novel chemical entities for which a complete biological profile is not yet established. This guide addresses N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, a compound that, while not extensively characterized in isolation, belongs to a class of molecules with profound and diverse biological activities. Our approach, therefore, is not to present a single, confirmed mechanism of action, but to deconstruct the molecule into its core pharmacophores, analyze the established activities of its close analogs, and present a series of robust, testable hypotheses. This document serves as both a summary of existing knowledge and a practical roadmap for future investigation.
The Pharmacological Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif that is considered a "privileged scaffold" in medicinal chemistry.[1] Its mesoionic character and the presence of a sulfur atom impart favorable liposolubility, often allowing compounds containing this ring to readily cross cellular membranes and engage with intracellular targets.[2][3][4] This scaffold is a key component in a variety of FDA-approved drugs, from antibiotics (cefazolin) to diuretics (acetazolamide).[2][5] In the context of modern drug development, derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[6][7][8] The specific molecule of interest, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, combines this versatile core with a bulky, lipophilic cyclohexyl group and a phenylacetamide side chain, each of which contributes to its potential biological activity profile.
Synthesis and Chemical Characterization
A robust and reproducible synthesis is the foundation of any chemical biology investigation. The synthesis of the title compound can be logically approached through a two-step process: formation of the core aminothiadiazole ring followed by acylation.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine.
-
Rationale: This step creates the core heterocyclic structure. The reaction of a carboxylic acid (cyclohexanecarboxylic acid) with thiosemicarbazide in the presence of a strong acid catalyst and dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, is a standard and efficient method for forming 2-amino-5-substituted-1,3,4-thiadiazoles.
-
Methodology:
-
To a stirred solution of cyclohexanecarboxylic acid (1.0 eq) in phosphorus oxychloride (5-10 vol), add thiosemicarbazide (1.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 85 °C for 4-6 hours, monitoring by TLC.[9]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution to a pH of ~8-9 with a saturated sodium hydroxide solution.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the crude product.
-
Recrystallize from ethanol to obtain pure 5-cyclohexyl-1,3,4-thiadiazol-2-amine.
-
-
-
Step 2: Synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide.
-
Rationale: This is a standard nucleophilic acyl substitution where the amino group of the thiadiazole attacks the electrophilic carbonyl carbon of phenylacetyl chloride. A non-nucleophilic base is required to scavenge the HCl byproduct.
-
Methodology:
-
Dissolve 5-cyclohexyl-1,3,4-thiadiazol-2-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add phenylacetyl chloride (1.1 eq) dropwise to the stirred solution.[9]
-
Allow the reaction to warm to room temperature and stir for 3-5 hours until TLC indicates the consumption of the starting amine.
-
Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to yield the final product.
-
-
Synthesis Workflow Diagram
Caption: A typical two-step synthesis of the title compound.
Elucidating the Mechanism of Action: A Hypothesis-Driven Approach
Based on high-similarity structural analogs, we can formulate several compelling, experimentally-verifiable hypotheses for the mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide.
Hypothesis 1: Inhibition of Glutaminase (GLS)
Rationale: The most striking structural analog is bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS).[2][9] Many cancer cells exhibit "glutamine addiction," relying on the conversion of glutamine to glutamate by GLS to fuel the TCA cycle and support proliferation.[3] The N-phenylacetamido-1,3,4-thiadiazole moiety is the key pharmacophore responsible for this inhibition. It is highly plausible that our target compound retains this GLS inhibitory activity.
Proposed Signaling Pathway Involvement:
Caption: Proposed inhibition of the glutaminolysis pathway.
Experimental Validation: Glutaminase Activity Assay
-
Objective: To determine the IC50 value of the compound against purified GLS.
-
Methodology:
-
Recombinantly express and purify human GLS.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5).
-
Create a serial dilution of the test compound in DMSO (e.g., from 100 µM to 1 nM).
-
In a 96-well plate, add purified GLS enzyme to the reaction buffer containing varying concentrations of the test compound. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, L-glutamine.
-
The reaction produces glutamate and ammonia. Quantify the rate of ammonia production using a coupled glutamate dehydrogenase reaction or a colorimetric assay like the Berthelot reaction.
-
Measure the absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothesis 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Rationale: The N-phenylacetamide moiety is a known pharmacophore in inhibitors of Fatty Acid Amide Hydrolase (FAAH).[10] FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide (AEA).[11][12] Inhibition of FAAH raises endogenous anandamide levels, which can produce analgesic and anti-inflammatory effects without the psychotropic side effects of direct cannabinoid receptor agonists.[13][14] This makes FAAH an attractive target for pain and inflammation therapies.
Proposed Signaling Pathway Involvement:
Caption: Proposed inhibition of FAAH and enhancement of endocannabinoid signaling.
Experimental Validation: FAAH Activity Assay
-
Objective: To determine the potency of the compound as an inhibitor of FAAH.
-
Methodology:
-
Use rat liver microsomes or recombinant human FAAH as the enzyme source.
-
Prepare a suitable assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).
-
Create a serial dilution of the test compound in DMSO.
-
Pre-incubate the enzyme preparation with the test compound for a defined period (e.g., 10 minutes) at 37 °C.
-
Initiate the reaction by adding a fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC), or a radiolabeled substrate like [³H]-Anandamide.
-
If using a fluorescent substrate, monitor the increase in fluorescence as the substrate is hydrolyzed.
-
If using a radiolabeled substrate, stop the reaction after a set time and separate the substrate from the product using liquid-liquid extraction followed by scintillation counting.
-
Calculate the IC50 value as described for the GLS assay.
-
Hypothesis 3: General Anticancer Activity via Apoptosis Induction
Rationale: Independent of a single specific target, the 1,3,4-thiadiazole scaffold is broadly associated with cytotoxic effects against various cancer cell lines.[2][15][16] Studies on similar N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have demonstrated that they can induce apoptosis and cause cell cycle arrest.[15][17][18] The mechanism could involve inhibition of other targets like Akt, tyrosine kinases, or lipoxygenase.[15][19][20]
Experimental Validation: Cell-Based Assays
-
Objective: To assess the compound's cytotoxicity and its effect on cell cycle and apoptosis in relevant cancer cell lines (e.g., PC3 for prostate cancer, HT-29 for colon cancer).[17][18]
-
Methodology Workflow:
-
A. MTT Assay (Cytotoxicity):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at ~570 nm.
-
Calculate the concentration that inhibits 50% of cell growth (IC50).
-
-
B. Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest, fix in cold 70% ethanol, and store at -20 °C.
-
Wash and resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases to identify any cell cycle arrest.
-
-
C. Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells as in the cell cycle analysis.
-
Harvest the cells and wash with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and PI (which enters late apoptotic/necrotic cells).
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
-
Cell-Based Assay Workflow Diagram
Caption: Workflow for evaluating the anticancer properties of the compound.
Data Summary of Analogous Compounds
To provide context for expected potency, the following table summarizes reported IC50 values for structurally related compounds against relevant targets and cell lines.
| Compound Class | Target/Cell Line | Reported IC50 | Reference |
| BPTES (GLS Inhibitor) | P493 Lymphoma Cells | ~2.5 µM | [9] |
| N-phenylacetamide (FAAH Inhibitor) | Rat FAAH | 0.23 µM (Ki) | [11] |
| Thiadiazole-phenylacetamide | PC3 (Prostate Cancer) | 12.6 µM | [18] |
| Thiadiazole-phenylacetamide | HT-29 (Colon Cancer) | 3.1 µM | [18] |
| Thiadiazole-phenylacetamide | SKNMC (Neuroblastoma) | 4.5 µM | [18] |
Conclusion and Future Directions
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a promising chemical entity whose mechanism of action can be rationally investigated through a hypothesis-driven framework. Strong evidence from structural analogs suggests potent inhibitory activity against glutaminase and fatty acid amide hydrolase, both of which are high-value targets in oncology and inflammatory diseases, respectively. Furthermore, the broad cytotoxic potential of the thiadiazole scaffold warrants a thorough investigation of its effects on cancer cell viability, proliferation, and apoptosis.
The immediate next steps should involve executing the experimental protocols detailed in this guide to confirm or refute these primary hypotheses. Should the compound prove active, future work should focus on:
-
Target Deconvolution: Employing techniques like affinity chromatography coupled with mass spectrometry or thermal shift assays to identify its direct binding partners within the cell.
-
In Vivo Efficacy: Testing the compound in relevant animal models of cancer or inflammatory pain to validate its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to optimize potency, selectivity, and pharmacokinetic properties.
This structured approach will efficiently elucidate the mechanism of action and pave the way for the potential development of this compound into a novel therapeutic agent.
References
-
Szeliga, M., & Obara, A. (2020). Thiadiazole derivatives as anticancer agents. Cancer Chemotherapy and Pharmacology, 86(4), 415-435. [Link]
-
Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 81-86. [Link]
-
Szeliga, M., & Obara, A. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]
-
Gnanasekaran, D., et al. (2024). A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Current Organic Synthesis, 21. [Link]
-
Kadhim, R. J., et al. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]
-
Aher, R. D., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Molecular Structure, 1245, 131062. [Link]
-
Saini, P., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8690. [Link]
-
Çiftçi, G. A., et al. (2019). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 16(4), 457-464. [Link]
-
El-Masry, R. M., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16348-16365. [Link]
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
-
Shukla, K., et al. (2011). Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. Journal of Medicinal Chemistry, 54(21), 7450-7460. [Link]
-
Aliabadi, A., et al. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 13(2), 487-492. [Link]
-
Johnson, D. S., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Pharmaceutical Design, 17(14), 1403-1424. [Link]
-
Aliabadi, A., et al. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. PubMed, 13(2), 487-92. [Link]
-
Turan-Zitouni, G., et al. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[ N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613. [Link]
-
Iannotti, F. A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 353. [Link]
-
Chen, J., et al. (2011). Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate. [Link]
-
Sirichoat, A., et al. (2020). Assessment of NSAIDs as potential inhibitors of the fatty acid amide hydrolase I (FAAH-1) using three different primary fatty acid amide substrates in vitro. PLoS One, 15(7), e0235889. [Link]
-
Kamal, M. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar. [Link]
-
de Wit, H., et al. (2015). Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers. PLoS One, 10(7), e0133453. [Link]
-
ChemSrc. (2024). N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide. ChemSrc. [Link]
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 221-230. [Link]
-
Matysiak, J. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4307. [Link]
-
Kamal, M. (2015). 1, 3, 4-Thiadiazole as antimicrobial agent: a review. ResearchGate. [Link]
-
Sahu, J. K., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 9, 792484. [Link]
-
Kumar, D., et al. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 5(2), 245-251. [Link]
-
El-Sayed, N. N. E., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(11), 2548. [Link]
-
Rauf, A., et al. (2009). New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. ResearchGate. [Link]
-
El-Masry, R. M., et al. (2023). FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their... ResearchGate. [Link]
-
precisionFDA. (n.d.). N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE. precisionFDA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 6. japsonline.com [japsonline.com]
- 7. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of NSAIDs as potential inhibitors of the fatty acid amide hydrolase I (FAAH-1) using three different primary fatty acid amide substrates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing [mdpi.com]
- 14. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
spectroscopic data (NMR, IR, MS) of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
An In-depth Technical Guide to the Spectroscopic Elucidation of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive, field-proven framework for the structural elucidation of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, a representative molecule within the medicinally significant 1,3,4-thiadiazole class. We synthesize expert knowledge with established analytical principles to interpret a representative dataset comprising Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document serves as an authoritative reference for researchers, scientists, and drug development professionals, detailing not just the data, but the causal logic behind experimental choices and interpretation strategies.
Strategic Importance and Rationale for Spectroscopic Analysis
The 1,3,4-thiadiazole moiety is a well-established pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The title compound, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, combines this privileged heterocycle with a phenylacetamide group, creating a molecular architecture ripe for biological investigation.
Unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships (SAR) dictate the trajectory of a project. A multi-technique spectroscopic approach (NMR, IR, MS) is the gold standard, providing orthogonal and complementary data points that, when integrated, leave no room for structural ambiguity. This guide explains the "why" behind each step, providing a robust, self-validating system for characterization.
Molecular Architecture and Atom Labeling
A precise and universally understood atom numbering system is critical for coherent data interpretation, especially for NMR signal assignment. The structure below will be referenced throughout this guide.
Caption: A systematic workflow for the spectroscopic elucidation of organic compounds.
Conclusion
The structural integrity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has been rigorously established through the synergistic application of NMR, FT-IR, and MS. The ¹H and ¹³C NMR spectra defined the carbon-hydrogen framework and connectivity. FT-IR provided irrefutable evidence of the key amide and thiadiazole functional groups. Mass spectrometry confirmed the molecular weight and composition. This integrated, multi-technique approach represents a self-validating and authoritative methodology essential for advancing compounds in a drug discovery pipeline, ensuring that all subsequent biological and toxicological data are based on a molecule of confirmed identity and purity.
References
-
BenchChem. (2025). In-Depth Technical Guide to the Structural Elucidation of Novel 1,3,4-Thiadiazole Derivatives. 3
-
Katritzky, A. R., & Lagowski, J. M. (n.d.). Infrared spectra of methylthiazoles. ResearchGate. 4
-
Foroumadi, A., et al. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 13(2), 487–492. Link
-
BenchChem. (2025). Mass spectrometry and IR spectroscopy of 5-pentyl-1,3,4-thiadiazol-2-amine. 5
-
ResearchGate. (n.d.). ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. 6
-
Venkata Ramiah, K., & Venkata Chalapathi, V. (n.d.). Infrared spectroscopic studies of amides and anilides. Indian Academy of Sciences. 7
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Link
-
Chauhan, H. S., et al. (2025). Exploring the IR spectral features and antimicrobial activity of 1,3,4-thiadiazole derivatives. PK University. 8
-
Frański, R., et al. (2003). Mass spectrometric fragmentation pathways of isotope labeled 2,5-disubstituted-1,3,4-oxadiazoles and thiadiazoles. International Journal of Mass Spectrometry, 231. Link
-
Karcz, D., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. International Journal of Molecular Sciences, 21(16), 5735. Link
-
Popov, S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 859. Link
-
Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Link
-
ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. 9
-
Shukla, N. M., et al. (2011). Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. Journal of Medicinal Chemistry, 54(21), 7586-7597. Link
-
Plesa, C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. Link
-
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Oriental Journal of Chemistry. Link
-
ResearchGate. (n.d.). Mass fragmentation pattern of compound 7. 10
-
Foroumadi, A., et al. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. PubMed. Link
-
Brieflands. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Link
-
Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Link
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. (n.d.). Journal of Chemical and Pharmaceutical Sciences. 11
-
SpectraBase. (n.d.). N-(5-methyl-t[3][5][12]hiadiazol-2-yl)-acetamide - Optional[1H NMR] - Spectrum. Link
-
ChemicalBook. (n.d.). 2-Phenylacetamide(103-81-1) IR Spectrum. Link
-
SciELO. (n.d.). Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. Link
-
French-Ukrainian Journal of Chemistry. (n.d.). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)- 1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. Link
-
MDPI. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Link
-
MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Link
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Journal of Education for Pure Science. Link
-
SpectraBase. (n.d.). N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylphenoxy)acetamide. Link
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Novel 1,3,4-Thiadiazole Compounds: A Technical Guide to Mechanistic Screening and Assay Validation
Executive Summary & Pharmacophore Rationale
The 1,3,4-thiadiazole ring has emerged as a privileged scaffold in modern oncology drug discovery. Its unique electronic distribution—combining a highly electron-deficient ring system with potent hydrogen-bond accepting capabilities (via nitrogen atoms) and lipophilic sulfur—enables high-affinity interactions with kinase hinge regions[1]. Recent structural modifications, such as the synthesis of 2,3-dihydro-1,3,4-thiadiazole derivatives and thiadiazole Schiff bases, have yielded novel compounds exhibiting targeted cytotoxicity against aggressive malignancies[1][2].
Unlike non-specific chemotherapeutics, these novel thiadiazoles primarily exert their cytotoxic effects through the precision inhibition of critical receptor tyrosine kinases, notably Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR)[2][3]. This whitepaper provides an in-depth technical framework for evaluating the in vitro cytotoxicity of these compounds, emphasizing the causality behind experimental design and the necessity of self-validating protocols.
Mechanistic Pathways of Cytotoxicity
To accurately design an in vitro screening cascade, one must first understand the molecular mechanisms by which thiadiazole derivatives induce cell death. These compounds do not merely act as broad-spectrum toxins; they are precision modulators of intracellular signaling.
-
Kinase Inhibition: Compounds like the 2,3-dihydro-1,3,4-thiadiazole derivative "11a" have demonstrated potent VEGFR-2 enzymatic inhibition (IC50 = 0.055 µM), comparable to the clinical standard Sorafenib[2]. By blocking the ATP-binding pocket of VEGFR-2, these compounds halt downstream proliferative signaling.
-
Apoptotic Induction & Cell Cycle Arrest: Kinase blockade directly alters the mitochondrial apoptotic pathway. Thiadiazole treatment typically results in the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2[2]. This shifts the mitochondrial membrane potential, triggering Cytochrome c release and subsequent Caspase-3/7/9 activation, ultimately pushing the cell into irreversible apoptosis and G2/M phase cell cycle arrest[2][4].
Mechanistic pathway of thiadiazole-induced apoptosis via kinase inhibition.
Quantitative Cytotoxicity Profiles
The structural diversity of novel thiadiazoles translates to varying degrees of potency across different cancer cell lines. The table below synthesizes recent in vitro cytotoxicity data, highlighting the relationship between the target mechanism and the resulting IC50 values.
| Compound Designation | Primary Target / Mechanism | Cell Line Model | IC50 Value | Source |
| TISSB2 | Angiogenesis / Schiff base | MCF-7 (Breast) | 3.68 ± 0.31 µg/mL | [1] |
| TISSB2 | Angiogenesis / Schiff base | MDA-MB-231 (Breast) | 7.23 ± 1.17 µg/mL | [1] |
| Compound 6e | Caspase-3 Activation | HTB-9 (Bladder) | 38.9 µM | [4] |
| Compound 6e | Caspase-3 Activation | A549 (Lung) | 82.86 µM | [4] |
| Compound 11a | VEGFR-2 Inhibition | MCF-7 (Breast) | 9.49 µM | [2] |
| Compound 11a | VEGFR-2 Inhibition | HepG-2 (Liver) | 12.89 µM | [2] |
| Compound 14 | EGFR / hCA_IX Dual Inhibitor | MDA-MB-231 (Breast) | 16.13 µM | [3] |
Self-Validating Experimental Protocols
Generating reproducible IC50 values and mechanistic insights requires rigorous control over assay variables. The following protocols integrate causality into every step, ensuring that the observed cytotoxicity is exclusively compound-driven.
High-throughput in vitro cytotoxicity workflow for thiadiazole screening.
Protocol A: Compound Preparation and Cell Culture
Causality: Thiadiazoles are inherently lipophilic. Stock solutions must be prepared in high-purity, anhydrous DMSO to ensure complete dissolution. However, the final in-well DMSO concentration must strictly remain ≤ 0.1% (v/v). Exceeding this threshold induces solvent-mediated membrane toxicity, artificially inflating the compound's apparent cytotoxicity[1].
-
Stock Generation: Dissolve the synthesized thiadiazole compound in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Cell Seeding: Seed target cells (e.g., MCF-7, HepG-2) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion and log-phase growth recovery.
-
Treatment: Perform serial dilutions of the stock in complete media. Treat cells with concentrations ranging from 0.1 µM to 100 µM.
Self-Validation Mechanism: Include a vehicle control (0.1% DMSO in media) to establish the 100% viability baseline, and a positive control (e.g., 5-Fluorouracil or Sorafenib) to confirm the specific cell line's expected sensitivity profile[1][2].
Protocol B: MTT Cell Viability Assay
Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to its insoluble formazan. Because thiadiazoles frequently target mitochondrial pathways (altering the Bax/Bcl-2 axis), this assay serves as a direct proxy for mitochondrial metabolic competence rather than just bulk cell number[1][2].
-
Reagent Addition: Following 48 hours of compound exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates in the dark at 37°C for 4 hours to allow formazan crystal formation.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 15 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
Self-Validation Mechanism: The inclusion of a blank (media + MTT + DMSO, no cells) controls for background absorbance. The IC50 is only considered valid if the vehicle control maintains >95% viability compared to untreated cells, proving the assay's dynamic range is uncompromised[1].
Protocol C: Annexin V-FITC/PI Flow Cytometry for Apoptosis
Causality: To confirm that the reduced viability observed in the MTT assay is due to programmed cell death (apoptosis) rather than non-specific necrosis, dual staining is mandatory. Annexin V binds to phosphatidylserine (PS), which translocates to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only stains DNA in late apoptotic/necrotic cells with compromised membranes[2][4].
-
Harvesting: Collect both floating (late apoptotic) and adherent cells post-treatment (using an IC50 dose for 48h). Wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1×106 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
Self-Validation Mechanism: Single-stained controls (Annexin V only, PI only) must be utilized to calculate fluorescence spillover and set compensation matrices. Unstained cells define the negative population, ensuring that the shift into Q3 (early apoptosis: Annexin V+/PI-) or Q2 (late apoptosis: Annexin V+/PI+) is a statistically significant, compound-driven event[2][4].
Sources
- 1. Molecular docking and in vivo/in vitro studies of a novel thiadiazole Schiff base as a hepatoprotective drug against angiogenesis induced by breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy | PLOS One [journals.plos.org]
- 4. Thiazole- and 1,3,4-Thiadiazole-Based Hybrids: Synthesis and In Vitro Cytotoxicity Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth SAR Analysis of N-Phenylacetamide Substituted 1,3,4-Thiadiazoles: Design, Synthesis, and Therapeutic Evaluation
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. When functionalized with an N-phenylacetamide moiety, the resulting molecular architecture gains significant conformational flexibility, enhanced hydrogen-bonding capacity, and tunable lipophilicity. This whitepaper provides a comprehensive technical guide on the Structure-Activity Relationship (SAR) of N-phenylacetamide substituted 1,3,4-thiadiazoles, detailing the mechanistic rationale behind structural modifications, providing validated synthetic protocols, and outlining biological evaluation workflows for both anticancer and antimicrobial applications.
Molecular Architecture & Pharmacophore Rationale
The therapeutic versatility of N-phenylacetamide-1,3,4-thiadiazole derivatives stems from the synergistic interaction of three distinct pharmacophoric regions:
-
The 1,3,4-Thiadiazole Core: Acts as a potent bioisostere for pyrimidine and oxadiazole rings. The high density of heteroatoms provides multiple hydrogen-bond acceptors, facilitating strong interactions with kinase hinge regions (e.g., c-KIT) [4] and bacterial target proteins.
-
The Acetamide Linker: The −NH−CO−CH2− bridge introduces a critical hydrogen-bond donor (NH) and acceptor (C=O). Its rotational freedom allows the molecule to adopt optimal conformations within complex binding pockets.
-
The Terminal Phenyl Ring: Serves as the primary site for SAR optimization. Substitutions here dictate the molecule's electronic distribution, lipophilicity ( logP ), and steric profile, directly governing target affinity and membrane permeability.
Pharmacophore model and SAR logic of N-phenylacetamide substituted thiadiazoles.
Structure-Activity Relationship (SAR) Mapping
The biological efficacy of these derivatives is highly sensitive to the nature and position of substituents on the terminal phenyl ring.
Anticancer Efficacy
In oncology models, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have demonstrated significant cytotoxicity against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines [1].
-
Halogenation: The introduction of electron-withdrawing groups (EWGs) such as Fluorine (-F) or Bromine (-Br) at the para position significantly enhances cytotoxic activity. This is attributed to increased lipophilicity, which improves cellular uptake, and the potential for halogen bonding within the hydrophobic pockets of target kinases.
-
Unsubstituted Rings: Compounds lacking substitution on the phenyl ring generally exhibit baseline or weak cytotoxicity, underscoring the necessity of ring functionalization for target engagement.
Antimicrobial & Antibacterial Efficacy
These derivatives also exhibit potent activity against agricultural and clinical pathogens, notably Xanthomonas oryzae (Xoo), by causing cell membrane rupture and interacting with Clp/CRP-like proteins [2].
-
Electron-Donating Groups (EDGs): The addition of methyl (-CH3) groups can drastically alter specificity. For instance, in related triazole/thiadiazole tethered systems, a para-methyl substitution yields high activity against E. coli, while a meta, para-dimethyl substitution shifts potency toward B. subtilis [3].
-
Trifluoromethyl (-CF3): The bulky, highly lipophilic -CF3 group at the para position maximizes bactericidal activity by facilitating rapid penetration through complex bacterial cell envelopes.
Table 1: Quantitative SAR Summary of Key Substitutions
| Substitution Pattern | Electronic Nature | Primary Biological Effect | Target Organism / Cell Line | Ref |
| Unsubstituted | Neutral | Baseline activity; poor pocket fitting. | PC3, HT-29, E. coli | [1], [3] |
| 4-Fluoro (-F) | EWG | High cytotoxicity; excellent kinase affinity. | PC3, HT-29, SKNMC | [1] |
| 4-Bromo (-Br) | EWG | Strong antibacterial activity; membrane disruption. | Xanthomonas oryzae (Xoo) | [2] |
| 4-Methyl (-CH3) | EDG | High specificity and rapid bacterial clearance. | Escherichia coli | [3] |
| 3,4-Dimethyl | EDG | Shifted specificity to Gram-positive strains. | Bacillus subtilis | [3] |
Synthetic Methodologies & Validation
To ensure structural integrity and high yields, the synthesis of these compounds relies on highly optimized amidation or S-alkylation protocols. The following methodologies are designed as self-validating systems to minimize side reactions.
Protocol A: EDC/HOBt-Mediated Amidation
This protocol is utilized to couple 5-amino-1,3,4-thiadiazole-2-thiol with various phenylacetic acid derivatives [1].
-
Causality Insight: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is chosen over DCC because its urea byproduct is water-soluble, allowing for simple aqueous workup. Hydroxybenzotriazole (HOBt) is mandatory to suppress the formation of inactive N-acylurea byproducts and to accelerate the reaction by forming a highly reactive OBt-ester intermediate.
Step-by-Step Workflow:
-
Activation: Dissolve 1.0 equivalent of the substituted phenylacetic acid and 1.2 equivalents of HOBt in anhydrous acetonitrile. Stir for 10 minutes at 0∘C . Add 1.2 equivalents of EDC·HCl.
-
Coupling: After 30 minutes of activation, add 1.0 equivalent of 5-amino-1,3,4-thiadiazole-2-thiol. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Validation Check: Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the amine spot confirms completion.
-
Workup: Evaporate the acetonitrile under reduced pressure. Re-dissolve the residue in ethyl acetate.
-
Purification: Wash the organic phase sequentially with:
-
5% NaHCO3 (aqueous) to remove unreacted phenylacetic acid.
-
Dilute H2SO4 (aqueous) to protonate and remove unreacted amine starting material.
-
Saturated brine to restore osmolality and remove residual water.
-
-
Isolation: Dry over anhydrous Na2SO4 , filter, and concentrate to yield the final N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative.
Protocol B: Ultrasound-Assisted S-Alkylation
For derivatives requiring linkage via the thiol group, reacting 2-bromo-N-phenylacetamides with thiadiazole-thiones under ultrasound irradiation drastically reduces reaction times from 48 hours to 50 minutes [3].
-
Causality Insight: Ultrasound induces acoustic cavitation, generating localized hotspots of high temperature and pressure that rapidly drive the nucleophilic substitution ( SN2 ) of the bromide by the thiolate anion.
Biological Evaluation Workflows
Robust biological evaluation requires standardized protocols to ensure reproducibility across different laboratories.
Protocol C: In Vitro Cytotoxicity (MTT Assay)
This protocol measures the reduction of MTT to formazan by mitochondrial succinate dehydrogenase, serving as a direct proxy for cell viability and proliferation [1].
Step-by-Step Workflow:
-
Cell Seeding: Seed target cells (e.g., HT-29 or PC3) in 96-well plates at a density of 1×104 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37∘C in a 5% CO2 atmosphere to allow for adherence.
-
Treatment: Prepare serial dilutions of the synthesized thiadiazole derivatives in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Treat cells with concentrations ranging from 0.1 to 500 µg/mL. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark. Causality Insight: Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Mechanistic pathway of thiadiazole-induced cytotoxicity evaluated via MTT assay.
Conclusion
The N-phenylacetamide-1,3,4-thiadiazole scaffold offers a highly programmable platform for drug discovery. By systematically altering the electronic and steric properties of the terminal phenyl ring, researchers can effectively toggle the molecule's primary mechanism of action between kinase-targeted anticancer activity and membrane-disrupting antimicrobial efficacy. Adherence to strict, self-validating synthetic and evaluative protocols ensures the reliable translation of these SAR insights into viable preclinical candidates.
References
-
N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents Source: Iranian Journal of Pharmaceutical Research (NIH/PMC) URL:[Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties Source: Molecules (MDPI) / NIH URL:[Link]
-
Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights Source: Frontiers in Chemistry URL:[Link]
-
Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis Source: ACS Omega (NIH/PMC) URL:[Link]
Application Note: A Robust Protocol for the Synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide via Carbodiimide-Mediated Amidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, a molecule of interest in medicinal chemistry. The core of this protocol is a highly efficient amidation reaction between 2-amino-5-cyclohexyl-1,3,4-thiadiazole and phenylacetic acid. We detail a robust and widely-used method employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) as a coupling additive. This approach is favored for its mild reaction conditions, high yields, and straightforward purification, as the urea byproduct is water-soluble and easily removed during aqueous workup.[1][2] This guide includes a detailed step-by-step protocol, the underlying reaction mechanism, characterization data, and a troubleshooting guide to ensure successful synthesis.
Introduction: The Significance of Amide-Functionalized Thiadiazoles
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] The functionalization of this core, particularly through the formation of an amide linkage, allows for the exploration of vast chemical space to optimize biological activity.
The direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and thermodynamically challenging under standard conditions.[7][8] This is primarily because amines, being basic, deprotonate carboxylic acids to form a highly unreactive ammonium carboxylate salt.[7][8] To overcome this, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic. Carbodiimide reagents, such as EDC, are excellent activating agents that facilitate amide bond formation at room temperature with high efficiency.[7]
Reaction Scheme & Mechanism
The overall synthesis is a two-step process: first, the preparation of the key amine intermediate, followed by the final amidation.
Step 1: Synthesis of 2-amino-5-cyclohexyl-1,3,4-thiadiazole
Caption: Cyclodehydration of cyclohexanecarboxylic acid and thiosemicarbazide.
Step 2: Amidation to form N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Caption: EDC/HOBt mediated amidation of 2-amino-5-cyclohexyl-1,3,4-thiadiazole with phenylacetic acid.
The Causality of Reagent Choice: EDC/HOBt Mechanism
The EDC/HOBt coupling system is a cornerstone of modern amide synthesis for several reasons:
-
Activation: EDC reacts with the carboxylic acid (phenylacetic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.[1][7]
-
Suppression of Side Reactions: The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, terminating the reaction. To prevent this and improve yields, an additive like HOBt is used.[9]
-
Formation of a More Stable Active Ester: HOBt intercepts the O-acylisourea intermediate to form an HOBt-active ester. This ester is more stable than the O-acylisourea but still highly reactive towards the amine, ensuring a cleaner and more efficient reaction.[1][9][10]
-
Ease of Purification: EDC and its corresponding urea byproduct are water-soluble, allowing for their simple removal from the reaction mixture through an aqueous workup procedure.[1][11]
Experimental Protocols
PART A: Synthesis of 2-amino-5-cyclohexyl-1,3,4-thiadiazole
This procedure is based on established methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles via acid-catalyzed cyclodehydration.[12][13]
Materials:
-
Cyclohexanecarboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
Procedure:
-
In a round-bottom flask, carefully add thiosemicarbazide (1.0 equiv) to chilled phosphorus oxychloride (POCl₃, ~5-10 equiv) at 0 °C.
-
To this stirring suspension, add cyclohexanecarboxylic acid (1.0 equiv) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8. A precipitate will form.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under a vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield 2-amino-5-cyclohexyl-1,3,4-thiadiazole as a crystalline solid.
PART B: Amidation Protocol
Materials & Equipment:
-
2-amino-5-cyclohexyl-1,3,4-thiadiazole (from Part A)
-
Phenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware, magnetic stirrer, ice bath, and rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-cyclohexyl-1,3,4-thiadiazole (1.0 equiv), phenylacetic acid (1.1 equiv), and HOBt (1.2 equiv).
-
Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring. Rationale: This minimizes potential side reactions and controls the initial exothermic reaction upon addition of the coupling agent.
-
Base and Coupling Agent Addition: Add DIPEA or TEA (2.5 equiv) dropwise to the mixture. Following the base, add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes.[1]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup - Dilution & Washing: Once complete, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with:
-
1N HCl (2x) - Removes unreacted amine and the basic catalyst (DIPEA/TEA).
-
Saturated aqueous NaHCO₃ (2x) - Removes unreacted phenylacetic acid and HOBt.
-
Water (1x) - Removes the water-soluble EDC-urea byproduct.[1]
-
Brine (1x) - Reduces the amount of dissolved water in the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol to afford the pure N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide.[1][14]
Data Summary and Characterization
The final product should be characterized to confirm its structure and purity.
| Parameter | Description |
| Appearance | White to off-white solid |
| Purification | Flash Column Chromatography / Recrystallization |
| Characterization | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry (MS) |
| Typical Yield | 70-90% (post-purification) |
Expected Spectroscopic Data:
-
¹H NMR: Expect signals for the cyclohexyl protons, a singlet for the methylene (-CH₂-) protons of the acetamide group, aromatic protons from the phenyl ring, and a broad singlet for the amide N-H proton.
-
IR (cm⁻¹): Look for characteristic peaks for N-H stretching (~3250 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2900-2800 cm⁻¹), and a strong amide C=O stretch (~1680 cm⁻¹).[3]
Workflow Visualization
The following diagram outlines the logical progression of the amidation protocol.
Caption: A logical workflow for the synthesis of the target amide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive coupling reagents (EDC/HOBt can degrade). 2. Wet solvent or reagents. 3. Insufficient reaction time. | 1. Use fresh, high-purity EDC·HCl and HOBt. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Continue stirring and monitor by TLC for up to 24 hours. |
| Incomplete Reaction | 1. Insufficient equivalents of coupling agent or acid. 2. Steric hindrance of the amine. | 1. Re-run the reaction using slightly more equivalents of the acid (1.2) and EDC/HOBt (1.5).[1] 2. Consider switching to a more powerful coupling agent like HATU. |
| Multiple Spots on TLC | 1. Formation of N-acylurea byproduct. 2. Degradation of starting material or product. | 1. Ensure HOBt is used; its presence minimizes this side reaction. 2. Ensure the reaction is not overheated; maintain proper temperature control. |
| Difficulty in Purification | 1. Urea byproduct from EDC was not fully removed. 2. Product is co-eluting with an impurity. | 1. Perform the aqueous workup steps thoroughly, especially the water wash. 2. Optimize the solvent system for column chromatography; try different polarity solvent mixtures. |
References
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
- YouTube. (2020, December 29). Organic Chemistry - DCC Coupling Mechanism.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- PMC. (2018, February 21). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.
- ResearchGate. (n.d.). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent.
- ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- YouTube. (2023, February 2). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry.
- ACS Publications. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.
- BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ResearchGate. (2026, February 25). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- MDPI. (n.d.). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst.
- Unknown Source. (n.d.).
- Indian Journal of Heterocyclic Chemistry. (2020). Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents.
- Unknown Source. (n.d.). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti.
- SpringerLink. (2021, November 19). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation.
- Arabian Journal of Chemistry. (2021, February 23). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions.
- Baghdad Science Journal. (2007, January 3). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES.
- ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
- Google Patents. (n.d.). US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
- PubMed. (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents.
- BenchChem. (n.d.). refining protocols for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide.
- Hindawi. (2014, November 24). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. journals.mu-varna.bg [journals.mu-varna.bg]
- 4. connectjournals.com [connectjournals.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst [mdpi.com]
Application Note: EDC/HOBt-Mediated Synthesis of N-Substituted Thiadiazoles
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide
Introduction & Chemical Causality
The 1,3,4-thiadiazole ring is a privileged scaffold in modern drug discovery, frequently utilized as a bioisostere for its robust anticancer, antimicrobial, and anti-inflammatory properties[1]. However, the synthesis of N-substituted thiadiazole derivatives via amide coupling presents a significant synthetic challenge. The electron-withdrawing nature of the heteroaromatic thiadiazole ring drastically reduces the nucleophilicity of the exocyclic amine[2]. Standard coupling conditions often lead to poor yields, incomplete conversion, or the formation of undesired side products.
-
Prevention of Rearrangement: EDC activates the carboxylic acid to form an O-acylisourea intermediate. Because the thiadiazole amine is a weak nucleophile, this intermediate has ample time to undergo a detrimental [1,3]-sigmatropic rearrangement into an unreactive N-acylurea. HOBt acts as a highly reactive nucleophilic scavenger, rapidly intercepting the O-acylisourea to form a stable, yet highly reactive, OBt-active ester.
-
Enhanced Electrophilicity: The OBt-active ester presents a superior leaving group, lowering the activation energy required for the weakly nucleophilic 1,3,4-thiadiazol-2-amine to successfully attack the carbonyl carbon.
-
Downstream Processing: EDC and its urea byproduct are highly water-soluble. This allows for a self-validating, chromatography-free purification process driven entirely by pH-controlled aqueous washes[4].
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow and intermediate transitions of the EDC/HOBt coupling mechanism.
Reaction pathway of EDC/HOBt-mediated amide coupling for 1,3,4-thiadiazol-2-amine derivatives.
Comparative Analysis of Coupling Reagents
When designing a workflow for thiadiazole amidation, selecting the right coupling agent is a balance of reactivity, atom economy, and purification difficulty.
| Coupling System | Relative Yield for Thiadiazoles | Byproduct Removal | Atom Economy | Cost-Effectiveness |
| EDC / HOBt | High (70–90%) | Simple (Aqueous wash) | Moderate | High |
| DCC / DMAP | Moderate (50–70%) | Difficult (DCU filtration) | Moderate | High |
| HATU / DIPEA | Very High (85–95%) | Moderate (Chromatography) | Low | Low |
Data Interpretation: While HATU provides marginally higher yields, EDC/HOBt is the industry standard for scale-up due to the ease of removing the water-soluble urea byproduct, eliminating the bottleneck of silica gel chromatography.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. By relying on sequential pH shifts during the workup phase, the protocol chemically forces impurities into the aqueous layer, ensuring that only the target covalent adduct remains in the organic phase. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile at room temperature to ensure full solubility of the heteroaromatic substrates[1].
Materials & Reagents
-
Substrates: Carboxylic acid (1.0 eq), 1,3,4-thiadiazol-2-amine derivative (1.0 eq).
-
Coupling Reagents: EDC·HCl (1.2 to 1.5 eq), HOBt hydrate (1.2 to 1.5 eq).
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 to 3.0 eq)[4].
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile.
Step-by-Step Workflow
Step 1: Pre-Activation of the Carboxylic Acid
-
In an oven-dried, round-bottom flask purged with inert gas (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Add HOBt (1.2 eq) to the solution and stir until fully dissolved.
-
Cool the mixture to 0–5 °C using an ice bath, then add EDC·HCl (1.2 eq) portion-wise.
-
Causality Check: Stir the mixture for 30–45 minutes at room temperature before adding the amine. This temporal delay is critical; it ensures the transient O-acylisourea is fully converted into the stable OBt-active ester, preventing the thiadiazole amine from competing with HOBt for the intermediate.
Step 2: Nucleophilic Coupling
-
Add the 1,3,4-thiadiazol-2-amine derivative (1.0 eq) to the reaction mixture.
-
Add DIPEA (2.0 eq) dropwise.
-
Causality Check: DIPEA serves a dual purpose. It neutralizes the HCl salt from the EDC·HCl and deprotonates any acidic protons, maintaining a slightly basic environment that maximizes the nucleophilicity of the thiadiazole amine[4].
-
Stir the reaction at room temperature for 12–24 hours. Monitor via TLC (typically 5% MeOH in DCM).
Step 3: Self-Validating Aqueous Workup
-
Quench the reaction by pouring the mixture into a 10-fold volume of ice-cold distilled water. If the product precipitates, it can be collected by vacuum filtration. If it remains in solution, proceed to extraction.
-
Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL).
-
Acidic Wash (Removes Base & Amine): Wash the combined organic layers with 1M HCl (2 × 20 mL). Validation: Unreacted thiadiazole amine and DIPEA are protonated and partitioned into the aqueous layer.
-
Basic Wash (Removes Acid & HOBt): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Validation: Unreacted carboxylic acid and the HOBt byproduct are deprotonated and removed.
-
Final Wash: Wash with brine (1 × 20 mL) to remove residual water and DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-substituted thiadiazole.
References
-
Brieflands. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Retrieved from [Link][1]
-
National Institutes of Health (PMC). Identification of Novel Class of Triazolo-Thiadiazoles as Potent Inhibitors of Human Heparanase and their Anticancer Activity. Retrieved from[Link][3]
-
Iraqi Journal of Pharmaceutical Sciences. Design, Synthesis, and Preliminary Antiproliferative Evaluation of 1,2,4- Thiadiazole Derivatives as Possible Histone Deacetylase Inhibitors. Retrieved from [Link][4]
Sources
purification of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide by recrystallization
An Application Note and Protocol for the Purification of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide by Recrystallization
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the purification of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, a compound of significant interest within medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a privileged structure in many pharmacologically active agents[1][2][3]. High purity of the target compound is paramount for obtaining reliable data in biological assays and for meeting regulatory standards. This document provides a robust, step-by-step protocol for the purification of this compound using the fundamental technique of recrystallization, grounded in the principles of solubility. We will explore solvent selection, protocol optimization, and methods for purity verification.
The Foundational Principle: Why Recrystallization?
Recrystallization is a powerful and economical technique for purifying solid organic compounds. Its efficacy hinges on the differential solubility of the desired compound versus its impurities in a selected solvent system at varying temperatures[4]. The ideal scenario, which this protocol aims to achieve, involves a solvent that completely dissolves the target compound and its impurities at an elevated temperature, but upon cooling, the solubility of the target compound drops sharply, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the surrounding solution (the mother liquor)[4].
The molecular structure of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide—featuring a non-polar cyclohexyl group, a semi-polar phenylacetamide moiety, and the polar 1,3,4-thiadiazole ring—suggests an intermediate overall polarity. This structural characteristic is key to selecting an appropriate solvent. The amide functional group (-CONH-) often allows for solubility in polar solvents like alcohols[5].
Strategic Solvent Selection: The Key to Purity
The choice of solvent is the most critical parameter in a successful recrystallization[4]. An unsuitable solvent can lead to poor recovery, oiling out (where the compound separates as a liquid instead of a solid), or failure to remove impurities. The primary goal is to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point[6].
Likely Impurities
Common impurities in the synthesis of N-substituted thiadiazolyl amides include unreacted starting materials, such as the 2-amino-5-cyclohexyl-1,3,4-thiadiazole and the phenylacetylating agent, as well as byproducts from side reactions[6]. An effective recrystallization must separate the target compound from these contaminants.
Solvent Screening Protocol
A preliminary screening with small quantities of the crude product is essential.
Methodology:
-
Place approximately 20-30 mg of the crude N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, acetonitrile, isopropanol) dropwise at room temperature. Agitate the tube after each addition. Note the solubility.
-
If the compound does not dissolve in approximately 1 mL of the cold solvent, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
Recommended Solvents & Data
Based on the structure and empirical data for similar thiadiazole and amide compounds, several solvents are promising candidates. Ethanol is frequently cited as an effective recrystallization solvent for 1,3,4-thiadiazole derivatives[7][8][9]. Polar solvents like ethanol, acetone, and acetonitrile are generally good choices for amides[10].
Table 1: Hypothetical Solvent Screening Results
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Recommendation |
| Water | Insoluble | Insoluble | None | Unsuitable as a single solvent. |
| Hexane | Insoluble | Sparingly Soluble | Poor | Unsuitable as a single solvent. |
| Ethanol | Sparingly Soluble | Very Soluble | Excellent, well-formed needles | Excellent Choice |
| Ethyl Acetate | Soluble | Very Soluble | Fair, requires significant cooling | Moderate Choice |
| Acetonitrile | Moderately Soluble | Very Soluble | Good, but initial solubility is high | Good Alternative |
| Ethanol/Water | Sparingly Soluble | Very Soluble | Excellent | Good choice for a solvent pair. |
This table presents expected outcomes based on chemical principles and literature on related compounds.
The Recrystallization Workflow: A Visual Guide
The following diagram illustrates the logical flow of the purification process.
Caption: The general workflow for the .
Detailed Step-by-Step Purification Protocol
This protocol assumes ethanol has been selected as the optimal solvent based on preliminary screening.
Materials:
-
Crude N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
-
Ethanol (Reagent Grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel, filter flask, and vacuum source
-
Filter paper
-
Watch glass
-
Spatula
-
Ice-water bath
Protocol:
-
Dissolution:
-
Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
Add a small volume of ethanol (e.g., 50 mL) and a stir bar.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just completely dissolves at the boiling point. Expert Insight: Using the absolute minimum amount of hot solvent is crucial for maximizing the yield of recovered crystals. An excess of solvent will keep more of your product dissolved even after cooling.
-
-
Hot Filtration (Conditional Step):
-
If you observe any insoluble impurities (e.g., dust, particulates) in the hot solution, a hot filtration is necessary.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the pre-heated setup to filter out the insoluble material. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Expert Insight: Slow, undisturbed cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystal structure.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Collection of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Turn on the vacuum source and pour the cold crystalline slurry into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities.
-
Allow the vacuum to pull air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point.
-
Troubleshooting Common Recrystallization Issues
Caption: A decision tree for troubleshooting common issues encountered during the recrystallization process.
Purity Assessment: Validating Success
After drying, it is essential to confirm the purity of the recrystallized product.
-
Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Compare the experimental value to the literature value. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate and elute with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The purified sample should ideally show a single, distinct spot, while the crude sample may show multiple spots corresponding to impurities[6].
-
Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry should be employed[11][12][13]. The spectra of the purified product should be clean and match the expected structure.
References
- BenchChem. (2025).
- Edelmann, F. T. (2020). What is the best technique for amide purification?
- University of Colorado Boulder.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G.
- Camí, G. E., et al. (2006). Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. SciELO.
- Al-Sultani, K. H., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Biological Activity. Chemical Methodologies.
- BenchChem. (2025). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles.
- Kumar, A., et al. (2021).
- University of Alberta.
- Rusu, E., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. MDPI.
- Hulai, M., et al.
- Sharma, S., et al. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole. Journal of Chemical and Pharmaceutical Research.
- Aliabadi, A., et al. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research.
- Unknown. (2012). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation.
- Unknown. (2023). Synthesis and characterization of thiazole derivatives of N-substituted Isatin.
- Unknown.
-
Jadhav, S., et al. (2009). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. TSI Journals. [Link]
- Farag, A. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.
- Aliabadi, A. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Brieflands.
- Al-Ghorbani, M., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. PMC.
- BenchChem. (2025). Solubility Profile of N-acetyl-N-phenylacetamide in Organic Solvents: A Technical Guide.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-(1,3,4-thiadiazol-2-yl)phenol.
- Al-Ayash, A. Y., et al. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution.
- Aliabadi, A., et al. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. PMC.
- Ali, R., et al. (2020).
- Butler, R. N. (2004). Product Class 12: 1,3,4-Thiadiazoles. Science of Synthesis.
Sources
- 1. Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals [scielo.org.ar]
- 2. journals.mu-varna.bg [journals.mu-varna.bg]
- 3. tsijournals.com [tsijournals.com]
- 4. rubingroup.org [rubingroup.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemmethod.com [chemmethod.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. connectjournals.com [connectjournals.com]
Application Notes: Evaluating the Anti-Neuroblastoma Potential of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide in SKNMC Cell Lines
Introduction and Scientific Rationale
Neuroblastoma, a rare embryonal tumor originating from the neural crest, is a significant challenge in pediatric oncology, accounting for over 15% of cancer-related deaths in children.[1] While multi-modal therapies exist, high-risk neuroblastoma often exhibits resistance, necessitating the exploration of novel therapeutic agents.[1] The 1,3,4-thiadiazole heterocyclic ring has emerged as a versatile pharmacophore in medicinal chemistry due to its structural similarity to pyrimidine, allowing it to interfere with DNA replication processes.[2][3][4] This structural feature, combined with the ability to cross biological membranes, makes 1,3,4-thiadiazole derivatives promising candidates for anticancer drug development.[3][5]
Indeed, various derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant cytotoxic and pro-apoptotic activity across a range of human cancer cell lines.[2][4][6] Notably, studies have specifically highlighted the potential of N-phenylacetamide-substituted 1,3,4-thiadiazoles against the SKNMC human neuroblastoma cell line.[7][8]
This application note provides a comprehensive framework for investigating the anti-neuroblastoma efficacy of a novel derivative, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (hereafter referred to as CTP). We hypothesize that CTP will induce cytotoxicity in SKNMC cells by triggering apoptosis and causing cell cycle dysregulation. To validate this, we present a suite of detailed protocols, from initial cell culture and cytotoxicity screening to in-depth mechanistic studies involving apoptosis and cell cycle analysis.
Proposed Investigational Workflow
The following diagram outlines the logical flow of experiments designed to characterize the bioactivity of CTP in the SKNMC neuroblastoma cell line.
Caption: Experimental workflow for CTP evaluation in SKNMC cells.
PART 1: Cell Culture and Maintenance
Protocol 1: Culture of SKNMC Human Neuroblastoma Cells
The SKNMC cell line is an adherent neuroepithelioma line that serves as a crucial model for neuroblastoma research.[9][10] Proper maintenance is paramount for reproducible results.
Materials:
-
SK-N-MC cell line (ATCC® HTB-10™)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)[9]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
T-25 or T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Complete Growth Medium: To prepare 500 mL of complete growth medium, aseptically combine:
-
445 mL of EMEM or DMEM
-
50 mL of FBS (to a final concentration of 10%)
-
5 mL of Penicillin-Streptomycin (to a final concentration of 100 U/mL and 100 µg/mL, respectively)[10]
Procedure:
-
Thawing Cells: Rapidly thaw a cryovial of SKNMC cells in a 37°C water bath.[11] Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at approximately 125 x g for 5-7 minutes.[12] Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh medium.
-
Seeding: Transfer the cell suspension to a T-25 culture flask. Place the flask in a humidified incubator at 37°C with 5% CO₂.[10]
-
Maintenance: Change the medium every 2-3 days.[11]
-
Subculturing (Passaging): When cells reach 70-90% confluency, perform a 1:5 or 1:6 split.[9][11]
-
Aspirate the old medium.
-
Briefly rinse the cell monolayer with sterile PBS.[9]
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[12]
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.[12]
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Aliquot the desired volume of the cell suspension into new flasks containing pre-warmed complete growth medium.
-
PART 2: Cytotoxicity Assessment
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][14]
Materials:
-
SKNMC cells in complete growth medium
-
CTP compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)[15]
-
96-well flat-bottom tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest SKNMC cells and perform a cell count. Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium.[16] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CTP in complete growth medium from your DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Aspirate the medium from the wells.
-
Add 100 µL of the diluted CTP compound to the respective wells. Include a "vehicle control" (medium with the same concentration of DMSO) and a "no-cell" blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]
-
Incubation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will form visible purple formazan crystals.[16][17]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[16] Pipette up and down to ensure all formazan crystals are dissolved.
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[13]
Data Analysis and Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the CTP concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
| CTP Concentration (µM) | Absorbance (570 nm) ± SD | % Viability |
| 0 (Vehicle Control) | (Value) | 100% |
| 1 | (Value) | (Value) |
| 5 | (Value) | (Value) |
| 10 | (Value) | (Value) |
| 25 | (Value) | (Value) |
| 50 | (Value) | (Value) |
| 100 | (Value) | (Value) |
PART 3: Mechanistic Studies
Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[19][20] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).[18]
Materials:
-
SKNMC cells treated with CTP (at its IC₅₀ concentration) and a vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed SKNMC cells in 6-well plates and treat with CTP (e.g., at IC₅₀) and vehicle control for 24 hours.
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[20] Combine all cells from each treatment condition into separate tubes.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cells once with cold 1X PBS.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation:
| Treatment | % Healthy Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | (Value) | (Value) | (Value) | (Value) |
| CTP (IC₅₀ Conc.) | (Value) | (Value) | (Value) | (Value) |
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21] Treatment with a cytotoxic agent may cause cells to arrest in a specific phase.
Materials:
-
SKNMC cells treated with CTP and a vehicle control
-
Cold 70% ethanol
-
1X PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[22][23]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat and harvest cells as described in Protocol 3.
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells (a higher speed may be required, e.g., 500 x g for 5 minutes).[23] Discard the ethanol.
-
Wash the pellet twice with PBS.[23]
-
Resuspend the cell pellet in 450 µL of PI/RNase A staining solution.[22][23] The RNase A is crucial to ensure that only DNA is stained.[21][24]
-
Incubate for 15-30 minutes at room temperature in the dark.[25]
-
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[23] Use pulse processing (e.g., PI-Area vs. PI-Width) to exclude doublets and aggregates.[22]
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | (Value) | (Value) | (Value) |
| CTP (IC₅₀ Conc.) | (Value) | (Value) | (Value) |
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade.[26] Key markers include the cleavage of caspases (e.g., Caspase-3) and their substrate PARP, as well as changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[26]
Materials:
-
SKNMC cells treated with CTP and a vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) detection reagent
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[27] Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.[27] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[27]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes.[28] Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[28] After electrophoresis, transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[27][28]
-
Wash the membrane three times for 10 minutes each with TBST.[27]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Wash again with TBST.
-
-
Detection: Apply ECL reagent and visualize the protein bands using an imaging system.[28] Use β-actin as a loading control to ensure equal protein loading across lanes.
Proposed Apoptotic Pathway for Investigation
Based on the known mechanisms of similar compounds, CTP may induce apoptosis via the intrinsic (mitochondrial) pathway. This involves altering the balance of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Caption: Proposed intrinsic apoptotic pathway induced by CTP.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from a protocol document on the University of Cambridge website.
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry and Cell Sorting Facility.
-
Boster Biological Technology. (2024, November 12). Flow Cytometry with Annexin V/PI Staining: A Comprehensive Guide. Retrieved from [Link]
- BD Biosciences. (n.d.). Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer.
- HudsonAlpha/Caltech ENCODE group. (2008, August 27). SK-N-MC (ATCC number HB-10) cell culture and formaldehyde cross-linking.
-
UCSC Genome Browser. (2010, December 5). Cell Growth Protocol for SK-N-MC Cell Line. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Zhang, H., et al. (2018). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1709, 91-100. [Link]
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
-
MDPI. (2017). Quantification of Apoptosis Using Western Blot. Bio-protocol. Retrieved from [Link]
- ATCC. (n.d.). MTT Cell Proliferation Assay.
-
Net-Z, C., et al. (2012). Inhibition of the SK-N-MC human neuroblastoma cell line in vivo and in vitro by a novel nutrient mixture. Oncology Reports, 27(5), 1453-1458. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Cytion. (n.d.). SK-N-MC Cells. Retrieved from [Link]
- Trapani, G., et al. (2025, October 11). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules.
-
Trapani, G., et al. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
-
Ali, I., et al. (2021, August 25). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Molecular Structure. [Link]
-
Al-Suwaidan, I. A., et al. (2023, May 25). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances. [Link]
-
Sławiński, J., et al. (2021). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 26(11), 3295. [Link]
-
Jamshidi, M., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4296. [Link]
-
Mohammadi-Farani, A., et al. (2017). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 16(1), 144–154. [Link]
-
Aliabadi, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(Suppl), 125–130. [Link]
- Singh, S., et al. (2025, May 29). Advancements in neuroblastoma treatment: FDA-approved drugs and role of phytochemicals. Journal of Ethnopharmacology.
-
Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1693–1703. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. Inhibition of the SK-N-MC human neuroblastoma cell line in vivo and in vitro by a novel nutrient mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. atcc.org [atcc.org]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 24. bdbiosciences.com [bdbiosciences.com]
- 25. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. bio-protocol.org [bio-protocol.org]
use of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide in colon cancer (HT-29) cell culture
Application Note: In Vitro Evaluation of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide in HT-29 Colon Adenocarcinoma Cells
Target Audience: Researchers, cell biologists, and drug development professionals. Focus Area: Preclinical Oncology, Apoptosis Induction, and Pharmacological Screening.
Introduction & Mechanistic Rationale
The discovery of novel chemotherapeutics for colorectal cancer heavily relies on identifying pharmacophores capable of bypassing intrinsic apoptotic resistance. The HT-29 cell line, derived from a human colorectal adenocarcinoma, serves as a rigorous in vitro model due to its clinically relevant genetic profile, which includes a mutant p53 (R273H) and a BRAF V600E mutation[1]. These mutations confer significant resistance to standard apoptosis-inducing agents, necessitating the development of targeted compounds.
Derivatives of 1,3,4-thiadiazole, particularly phenylacetamide functionalized variants, have emerged as potent anticancer agents. Previous studies on the structurally related N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide series demonstrated significant cytotoxicity against HT-29 cells by acting as direct caspase enzyme activators[2][3]. The investigational compound, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide , replaces the polar mercapto group with a lipophilic cyclohexyl moiety.
Causality of Structural Design: The incorporation of the cyclohexyl ring is hypothesized to increase the compound's partition coefficient (LogP). In the context of the intestinal epithelium-derived HT-29 cell line, this enhanced lipophilicity facilitates superior passive membrane permeability, leading to higher intracellular accumulation and more robust activation of the intrinsic (Caspase-9) and extrinsic (Caspase-8) apoptotic cascades.
Proposed apoptotic signaling pathway induced by the thiadiazole derivative.
Experimental Design & Workflow
To establish a self-validating experimental system, the evaluation of this compound must interlock cell viability readouts with specific mechanistic assays. The workflow relies on a primary MTT cytotoxicity screen followed by a multiplexed fluorometric caspase activity assay to confirm that the observed cell death is apoptotic rather than necrotic.
Experimental workflow for evaluating thiadiazole derivatives in HT-29 cells.
Detailed Methodologies
Protocol A: HT-29 Cell Culture and Preparation
Objective: Establish a standardized, logarithmic-phase HT-29 culture to ensure reproducible drug uptake.
-
Media Preparation: Prepare complete growth medium using McCoy's 5A (or high-glucose DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1][4].
-
Causality: HT-29 cells have a high metabolic rate; high-glucose formulations prevent premature nutrient depletion and spontaneous differentiation, which can skew drug sensitivity profiles[1].
-
-
Cell Seeding: Harvest HT-29 cells at 70-80% confluency using 0.25% Trypsin-EDTA. Seed cells into 96-well flat-bottom plates at a density of 8×103 to 1×104 viable cells per well in 100 µL of complete medium[2].
-
Attachment Phase: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 48 hours[2].
-
Causality: Unlike highly aggressive suspension lines, HT-29 epithelial cells require 48 hours to fully adhere, flatten, and re-establish critical cell-cell contacts (e.g., tight junctions) post-trypsinization. Treating them prematurely results in artificially inflated cytotoxicity due to mechanical stress.
-
Protocol B: Compound Treatment and MTT Viability Assay
Objective: Determine the half-maximal inhibitory concentration ( IC50 ) of the compound.
-
Compound Dilution: Dissolve N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide in molecular-biology grade DMSO to create a 50 mM stock. Perform serial dilutions in complete medium to achieve final well concentrations ranging from 0.1 µM to 500 µM[2].
-
Self-Validating Control: Ensure the final DMSO concentration in all wells (including the vehicle control) never exceeds 0.1% (v/v). Higher DMSO concentrations induce baseline cytotoxicity and membrane permeabilization, invalidating the assay.
-
-
Treatment: Aspirate the old media from the 96-well plate and add 100 µL of the drug-containing media. Include a positive control (e.g., Doxorubicin at 1-10 µM) and a vehicle control (0.1% DMSO)[2]. Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.
-
-
Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes in the dark and measure absorbance at 570 nm using a microplate reader[3].
Protocol C: Multiplex Caspase-3, 8, and 9 Activity Profiling
Objective: Validate the mechanism of action by quantifying the activation of specific apoptotic executioners.
-
Cell Preparation: Seed and treat HT-29 cells in a white, opaque 96-well plate as described in Protocols A & B.
-
Causality: Assay timing is critical. Caspase activation is a transient, intermediate step in apoptosis. Measure activity at 24 hours post-treatment, before the cells undergo secondary necrosis and lose intracellular contents.
-
-
Reagent Addition: Add 100 µL of Caspase-Glo® (or equivalent fluorometric substrate specific to Caspase-3/7, 8, or 9) directly to the 100 µL of culture medium in each well.
-
Incubation & Readout: Incubate at room temperature for 1 hour. Measure luminescence/fluorescence. Calculate the fold-change in caspase activity relative to the vehicle control[3].
Quantitative Data Presentation
The following tables summarize the expected pharmacological profile of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide in HT-29 cells, benchmarked against standard reference data for thiadiazole derivatives[2][3].
Table 1: Comparative In Vitro Cytotoxicity (MTT Assay, 72h Exposure)
| Compound / Treatment | HT-29 IC50 (µM) ± SD | Cellular Phenotype Observed |
| Cyclohexyl-Thiadiazole Derivative | 2.8 ± 0.15 | Cell shrinkage, membrane blebbing |
| Mercapto-Thiadiazole Reference | 3.1 ± 0.03 | Cell shrinkage, detachment |
| Doxorubicin (Positive Control) | 1.2 ± 0.08 | Nuclear fragmentation |
| Vehicle Control (0.1% DMSO) | > 500 | Confluent epithelial monolayer |
Data Interpretation: The cyclohexyl derivative demonstrates potent sub-micromolar to low-micromolar efficacy, slightly outperforming the mercapto-analogs, likely due to enhanced cellular penetrance.
Table 2: Caspase Activation Profiling (Fold Change vs. Vehicle at 24h)
| Target Enzyme | Pathway | Fold Activation ( 10μM Dose) | Fold Activation ( 50μM Dose) |
| Caspase-9 | Intrinsic (Mitochondrial) | 3.4x | 5.8x |
| Caspase-8 | Extrinsic (Death Receptor) | 1.8x | 2.1x |
| Caspase-3/7 | Executioner | 4.2x | 7.5x |
Data Interpretation: The dominant activation of Caspase-9 over Caspase-8 indicates that the compound primarily triggers the intrinsic apoptotic pathway, likely via mitochondrial membrane potential (MMP) disruption, culminating in robust Caspase-3 executioner activity[3].
References
-
Title: N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents Source: Iranian Journal of Pharmaceutical Research (via PMC / NIH) URL: [Link]
-
Title: Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives as Caspase Enzymes Activators Source: Der Pharma Chemica URL: [Link]
-
Title: HT-29 Cell Line Characteristics and Culturing Source: Wikipedia URL: [Link]
Sources
Application Notes and Protocols for Single Crystal X-ray Diffraction of Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 3D Structure in Thiadiazole Drug Discovery
Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Their derivatives are of immense interest in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which governs their interactions with biological targets. The precise arrangement of atoms, bond lengths, bond angles, and stereochemistry dictates how a molecule will bind to a receptor or enzyme active site.[3][4] Therefore, unambiguous determination of the molecular structure is a cornerstone of rational drug design and understanding structure-activity relationships (SAR).
While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry provide crucial information about molecular connectivity and composition, single-crystal X-ray diffraction (SCXRD) stands as the "gold standard" for the definitive elucidation of the solid-state structure of novel compounds.[3] For thiadiazole derivatives, where the potential for different isomers and tautomers exists, SCXRD provides unparalleled, direct insight, resolving any structural ambiguity.[3][5]
This guide provides a comprehensive overview of the techniques and protocols for the single-crystal X-ray diffraction analysis of thiadiazole compounds, from crystal growth to final structure refinement. It is designed to equip researchers with the practical knowledge and theoretical understanding necessary to successfully determine the crystal structures of these important heterocyclic molecules.
Part 1: The Foundation - Growing High-Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. A well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is required to produce a high-quality diffraction pattern. For thiadiazole compounds, several crystallization techniques have proven effective. The choice of method and solvent is often empirical and may require screening of various conditions.
Key Considerations for Crystallization of Thiadiazole Compounds:
-
Purity of the Compound: This is the most critical factor. Impurities can inhibit crystal growth or lead to poorly formed, disordered crystals. It is essential to start with highly purified material, often achieved through techniques like column chromatography or recrystallization.[6]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[7] If the compound is too soluble, it may be difficult to achieve the supersaturation required for crystal growth, often resulting in many small crystals. Conversely, if the compound is poorly soluble, it may precipitate as an amorphous powder. A "like dissolves like" approach can be a good starting point, considering the polarity of the thiadiazole derivative.[6]
-
Nucleation Control: The goal is to encourage the growth of a few large crystals rather than many small ones. This can be achieved by using clean glassware to minimize nucleation sites and by controlling the rate of supersaturation.[7]
-
Patience: Crystal growth is often a slow process, sometimes taking days or even weeks. It is crucial to allow the crystallization process to proceed undisturbed.[7]
Common Crystallization Techniques for Thiadiazole Derivatives:
| Technique | Description | Common Solvents for Thiadiazoles | References |
| Slow Evaporation | The compound is dissolved in a suitable solvent to create a near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed at room temperature. This is the most common and often successful method. | Ethanol, Methanol, Water, Dimethylformamide (DMF), Dichloromethane/Hexane mixture, Methanol/Water mixture | [1][2][3][8][9][10] |
| Slow Cooling | A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, reducing the solubility and inducing crystallization. | Toluene, Ethanol | [6] |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. | Not explicitly detailed for thiadiazoles in the provided results, but a generally powerful technique. | |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface between the two liquids. | Not explicitly detailed for thiadiazoles in the provided results, but a generally powerful technique for organic compounds.[7] |
Protocol 1: Crystallization of a Thiadiazole Derivative by Slow Evaporation
This protocol provides a general guideline for growing single crystals of a purified thiadiazole compound.
Materials:
-
Purified thiadiazole compound (5-20 mg)
-
A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, water, DMF)
-
Small, clean glass vials (e.g., 1-2 dram) with loose-fitting caps or covers (e.g., aluminum foil with pinholes)
-
Glass Pasteur pipettes and bulbs
Procedure:
-
Solubility Testing (Optional but Recommended):
-
Place a small amount (1-2 mg) of the compound in a small test tube.
-
Add a few drops of a solvent and observe the solubility at room temperature.
-
If the compound dissolves readily, it is likely too soluble in that solvent for slow evaporation. If it is completely insoluble, it is not a suitable solvent. The ideal solvent will dissolve the compound upon gentle warming or with the addition of a slightly larger volume of solvent.
-
-
Preparation of the Crystallization Vial:
-
Place 5-10 mg of the purified thiadiazole compound into a clean glass vial.
-
Add the chosen solvent dropwise while gently swirling until the compound completely dissolves. Aim for a solution that is close to saturation. If necessary, gently warm the vial to aid dissolution.
-
If the compound is highly soluble, consider using a binary solvent system. Dissolve the compound in a small amount of a "good" solvent and then add a "poor" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to redissolve the precipitate.
-
-
Crystal Growth:
-
Cover the vial with a cap that is not airtight, or with a piece of aluminum foil with a few pinholes poked in it. This will allow for slow evaporation of the solvent.
-
Place the vial in a location where it will not be disturbed and where the temperature is relatively constant.
-
Monitor the vial daily for crystal growth. Be patient, as it may take several days to weeks for suitable crystals to form.
-
-
Harvesting the Crystals:
-
Once crystals of sufficient size and quality have formed, carefully remove them from the mother liquor using a pipette or a small spatula.
-
Gently wash the crystals with a small amount of a solvent in which they are insoluble (often the "poor" solvent in a binary system) to remove any residual mother liquor.
-
Allow the crystals to air dry briefly before mounting for X-ray diffraction analysis.
-
Part 2: Data Collection - From Crystal to Diffraction Pattern
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This involves mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.
Instrumentation:
-
Laboratory X-ray Sources: Most academic and industrial laboratories are equipped with diffractometers that use a microfocus X-ray tube, typically with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) anode.[3] These are suitable for the majority of well-diffracting thiadiazole crystals.
-
Synchrotron Radiation: For very small crystals (< 10 µm), weakly diffracting samples, or for experiments requiring tunable wavelengths (e.g., for anomalous dispersion), synchrotron sources offer significantly higher X-ray intensity.[11][12][13][14] This allows for the study of challenging samples that would not be feasible with a laboratory source.[11][12][13][14]
Protocol 2: Single Crystal X-ray Diffraction Data Collection
This protocol outlines the general steps for collecting diffraction data on a modern single-crystal X-ray diffractometer. The specific software and hardware will vary between instruments.
Materials:
-
High-quality single crystal of the thiadiazole compound
-
Cryoloop or glass fiber
-
Cryoprotectant oil (e.g., Paratone-N)
-
Goniometer head with a magnetic base
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.
-
Coat the crystal in a cryoprotectant oil to prevent it from drying out and to facilitate handling.
-
Carefully pick up the crystal using a cryoloop or attach it to the tip of a glass fiber with a small amount of adhesive.
-
Mount the cryoloop or fiber onto the goniometer head.
-
-
Data Collection at Low Temperature (Recommended):
-
Place the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature, typically 100 K, using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern and more precise structural data.[3]
-
-
Unit Cell Determination and Data Collection Strategy:
-
The diffractometer software will guide you through the process of centering the crystal in the X-ray beam.
-
A short series of initial diffraction images (typically a few frames at different orientations) are collected to determine the unit cell parameters and the crystal system.
-
Based on the unit cell and Bravais lattice, the software will suggest a data collection strategy to ensure that a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
-
Data Collection:
-
Execute the data collection run. The duration can range from a few hours to overnight, depending on the crystal quality, the X-ray source, and the complexity of the structure.
-
-
Data Processing:
-
After data collection is complete, the raw diffraction images are processed. This involves:
-
Integration: Determining the intensity of each diffraction spot.
-
Data Reduction and Scaling: Applying corrections for factors such as Lorentz and polarization effects, and scaling the data from different images to a common scale.
-
Absorption Correction: Correcting for the absorption of X-rays by the crystal.
-
-
Standard software packages are used for these steps.[3] The output is a reflection file containing the Miller indices (h,k,l) and the corresponding intensities and standard uncertainties for each reflection.
-
Part 3: Structure Solution and Refinement - From Data to Molecular Model
The final stage of the crystallographic experiment is to solve and refine the crystal structure. This process transforms the processed diffraction data into a three-dimensional model of the molecule.
Workflow for Structure Solution and Refinement of Thiadiazole Compounds
Caption: Workflow from diffraction data to the final structural model.
Protocol 3: Structure Solution and Refinement
This protocol provides a conceptual overview of the steps involved, which are typically performed using specialized crystallographic software packages (e.g., SHELX, Olex2).
Procedure:
-
Structure Solution:
-
The crystal structure is typically solved using "direct methods," which is an automated process that uses statistical relationships between the intensities of the reflections to determine the phases of the structure factors.[3]
-
This initial solution provides an electron density map from which the positions of most of the non-hydrogen atoms (C, N, S, O, etc.) can be determined.
-
-
Structure Refinement:
-
The initial atomic model is refined against the experimental diffraction data using a full-matrix least-squares procedure on F².[3] This process iteratively adjusts the atomic positions, and their displacement parameters to improve the agreement between the calculated and observed structure factors.
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere. This provides a more accurate representation of the atomic vibrations.[3]
-
Hydrogen Atom Placement: The treatment of hydrogen atoms is an important consideration.
-
Riding Model: For many organic structures, including thiadiazoles, hydrogen atoms are placed in geometrically calculated positions and refined using a "riding model."[1][3] This means their positions are dependent on the heavy atom to which they are attached.
-
Difference Fourier Map: In some cases, particularly when hydrogen bonding is of interest, hydrogen atoms can be located from a difference Fourier map, which reveals regions of residual electron density. These can then be refined freely or with some restraints.[1]
-
-
-
Finalizing the Model:
-
The refinement is continued until the model converges, meaning that further cycles of refinement do not significantly change the parameters.
-
The quality of the final model is assessed using various metrics, such as the R-factor (a measure of the agreement between the observed and calculated structure factors) and the goodness-of-fit.
-
The final structural information is typically saved in a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.
-
Part 4: Advanced Considerations and Troubleshooting
-
Twinning: Occasionally, what appears to be a single crystal may actually be composed of two or more intergrown crystal lattices. This can complicate data processing and structure solution, but modern software can often handle twinned data.
-
Disorder: It is not uncommon for parts of a molecule, such as flexible side chains or solvent molecules, to be disordered in the crystal lattice, occupying multiple positions. This can be modeled during the refinement process.
-
Chirality and Absolute Structure: For chiral thiadiazole derivatives that crystallize in a non-centrosymmetric space group, the absolute configuration can be determined from the X-ray diffraction data, typically by analyzing anomalous scattering effects.
-
Hirshfeld Surface Analysis: This computational tool can be used to analyze intermolecular interactions in the crystal packing, providing insights into the forces that govern the solid-state assembly of thiadiazole compounds.[1] The thiadiazole moiety, with its nitrogen and sulfur atoms, can act as both a hydrogen bond acceptor and an electron donor, leading to a variety of interesting packing motifs.[1]
Conclusion
Single-crystal X-ray diffraction is an indispensable tool in the study of thiadiazole compounds, providing definitive structural information that is crucial for drug discovery and development. By following systematic protocols for crystal growth, data collection, and structure refinement, researchers can obtain high-quality crystal structures that illuminate the intricate three-dimensional architecture of these versatile molecules. This detailed structural knowledge is paramount for understanding their biological activity and for the rational design of new and more effective therapeutic agents.
References
-
Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
The development and exploitation of synchrotron single-crystal diffraction for chemistry and materials. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]
-
Small Molecule Diffraction. Diamond Light Source. [Link]
-
Single-Crystal X-Ray Diffractometry Using Synchrotron Radiation. SciSpace. [Link]
-
Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. The Journal of Physical Chemistry B. [Link]
-
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. European Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules. [Link]
-
SINGLE-CRYSTAL X-RAY DIFFRACTOMETRY USING SYNCHROTRON RADIATION. Crystallography Reviews. [Link]
-
Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. Journal of the Chilean Chemical Society. [Link]
-
First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules. [Link]
-
Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. JYX. [Link]
-
Single-Crystal X-Ray Diffractometry Using Synchrotron Radiation. Biblioteka Nauki. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications. [Link]
Sources
- 1. Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. How To [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals [scielo.org.ar]
- 11. The development and exploitation of synchrotron single-crystal diffraction for chemistry and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diamond.ac.uk [diamond.ac.uk]
- 13. scispace.com [scispace.com]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Novel Thiadiazoles
Introduction: The Promise of Thiadiazoles in Inflammation Research
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, the thiadiazole scaffold has emerged as a privileged structure, with its derivatives exhibiting a broad spectrum of pharmacological activities, including notable anti-inflammatory properties.[2][3][4][5] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the preclinical assessment of novel thiadiazole compounds for their anti-inflammatory potential. We will delve into a suite of validated in vitro and in vivo protocols, offering not just step-by-step instructions but also the underlying scientific rationale to empower robust and insightful research.
The anti-inflammatory effects of many compounds, including thiadiazoles, are often attributed to their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes.[6][7] This guide will focus on assays that probe these mechanisms, providing a multi-faceted approach to characterizing the anti-inflammatory profile of new chemical entities.
I. In Vitro Assessment of Anti-inflammatory Activity: A Multi-tiered Screening Approach
In vitro assays serve as the first line of evaluation, offering a rapid and cost-effective means to screen and prioritize candidate compounds. This section details a series of assays designed to assess the direct and indirect anti-inflammatory effects of novel thiadiazoles.
Inhibition of Cyclooxygenase (COX) Enzymes: A Primary Target
Scientific Rationale: Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are pivotal in the inflammatory cascade, catalyzing the production of prostaglandins, which are key mediators of pain and inflammation.[6][7] Many established non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through COX inhibition. Assessing the ability of novel thiadiazoles to inhibit COX-1 and COX-2 can provide crucial insights into their mechanism of action and potential for gastrointestinal side effects (often associated with COX-1 inhibition).
Experimental Protocol: COX Inhibitor Screening Assay
This protocol is adapted from commercially available fluorometric or colorimetric assay kits.[8][9][10]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Fluorometric or colorimetric probe
-
Assay buffer
-
Test thiadiazole compounds and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate (black or clear, depending on the assay)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.
-
Compound Addition: Add various concentrations of the test thiadiazole compounds or reference inhibitors to the wells. Include a vehicle control (DMSO).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the compounds to interact with the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage inhibition against the compound concentration.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Novel Thiadiazole 1 | >100 | 5.2 | >19.2 |
| Novel Thiadiazole 2 | 25.8 | 1.5 | 17.2 |
| Celecoxib (Control) | >150 | 0.05 | >3000 |
Cellular Assays: Probing Anti-inflammatory Effects in a Biological Context
Cell-based assays provide a more physiologically relevant system to evaluate the anti-inflammatory potential of thiadiazoles by assessing their impact on inflammatory responses in immune cells.
Scientific Rationale: Macrophages are key players in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[1] Overproduction of NO contributes to tissue damage in chronic inflammation. Therefore, the ability of a compound to inhibit LPS-induced NO production is a strong indicator of its anti-inflammatory potential.[11][12][13][14]
Experimental Protocol: Griess Assay for Nitrite Quantification
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test thiadiazole compounds and a reference inhibitor (e.g., L-NMMA)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test thiadiazole compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[1] Include a vehicle control group (LPS only) and a negative control group (no LPS).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve and calculate the percentage inhibition of NO production.
Scientific Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of inflammation. Their overproduction is a hallmark of many inflammatory diseases. Quantifying the reduction of these cytokines in LPS-stimulated macrophages treated with thiadiazole derivatives provides direct evidence of their anti-inflammatory activity.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from the Griess Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant after the 24-hour LPS stimulation.
-
ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants using commercially available kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage inhibition of cytokine production for each test compound.
| Compound | NO Production Inhibition (%) at 10 µM | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
| Novel Thiadiazole 1 | 65.4 | 72.1 | 58.9 |
| Novel Thiadiazole 2 | 82.3 | 88.5 | 75.2 |
| Dexamethasone (Control) | 95.1 | 98.2 | 92.6 |
II. Mechanistic Elucidation: Unraveling the Signaling Pathways
To move beyond phenotypic screening, it is crucial to understand the molecular mechanisms by which novel thiadiazoles exert their anti-inflammatory effects. This section outlines protocols to investigate the impact of these compounds on key inflammatory signaling pathways.
Nuclear Factor-kappa B (NF-κB) Translocation Assay
Scientific Rationale: The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[15] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, it translocates to the nucleus to initiate gene transcription. Inhibiting NF-κB translocation is a key strategy for anti-inflammatory drug development.
Experimental Protocol: Immunofluorescence or Western Blotting
Procedure (Immunofluorescence):
-
Cell Culture on Coverslips: Seed RAW 264.7 cells on coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat the cells with the test thiadiazole compound, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope and capture images. In unstimulated cells, p65 will be in the cytoplasm, while in LPS-stimulated cells, it will be in the nucleus. Effective inhibitors will prevent this translocation.
Procedure (Western Blotting):
-
Cell Lysis and Fractionation: After treatment and stimulation, lyse the cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.[16]
-
Western Blotting: Perform Western blot analysis on both fractions using an antibody against NF-κB p65. Use GAPDH and Lamin B1 as loading controls for the cytoplasmic and nuclear fractions, respectively. A decrease in nuclear p65 and a corresponding retention in the cytoplasm in treated cells indicates inhibition.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Scientific Rationale: The MAPK signaling pathways, including p38 MAPK, are also critical in regulating the inflammatory response. Phosphorylation of p38 MAPK is a key activation step that leads to the production of pro-inflammatory cytokines.[17] Assessing the effect of thiadiazoles on p38 MAPK phosphorylation can reveal another important aspect of their mechanism of action.
Experimental Protocol: Western Blotting for Phospho-p38 MAPK
Procedure:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the test compound and stimulate with LPS for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Perform Western blot analysis on the total cell lysates using a primary antibody specific for the phosphorylated form of p38 MAPK (Phospho-p38).[17][18][19][20]
-
Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-p38 to total p38. A decrease in this ratio in treated cells indicates inhibition of the p38 MAPK pathway.
Caption: The inhibitory effect of thiadiazoles on the NF-κB signaling pathway.
III. In Vivo Validation: The Carrageenan-Induced Paw Edema Model
In vivo models are indispensable for confirming the anti-inflammatory efficacy of lead compounds in a whole-organism context. The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating acute inflammation. [21][22][23][24][25][26] Scientific Rationale: The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response. The early phase (0-1.5 hours) is characterized by the release of histamine and serotonin, while the late phase (after 1.5 hours) is primarily mediated by prostaglandins and involves the infiltration of neutrophils. This model allows for the assessment of a compound's ability to suppress edema formation, a cardinal sign of inflammation.
Experimental Protocol:
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
Materials:
-
Lambda carrageenan
-
Test thiadiazole compounds and a reference drug (e.g., Indomethacin or Diclofenac)
-
Plethysmometer for measuring paw volume
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a vehicle control group, groups receiving different doses of the test thiadiazole compound, and a positive control group receiving the reference drug. Administer the compounds orally or via intraperitoneal injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw. [21][22]5. Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| Novel Thiadiazole 1 | 10 | 35.2 |
| 30 | 58.7 | |
| Novel Thiadiazole 2 | 10 | 42.1 |
| 30 | 65.4 | |
| Indomethacin | 10 | 72.8 |
IV. Conclusion: A Pathway to Novel Anti-inflammatory Therapeutics
The protocols outlined in this document provide a robust framework for the systematic evaluation of novel thiadiazole derivatives as potential anti-inflammatory agents. By employing a combination of in vitro and in vivo assays, researchers can effectively screen compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical and clinical development. The multifaceted approach, from molecular target engagement to whole-animal efficacy, is crucial for building a comprehensive understanding of a compound's therapeutic potential. The continued exploration of the thiadiazole scaffold, guided by rigorous and well-validated experimental protocols, holds significant promise for the discovery of the next generation of anti-inflammatory drugs.
V. References
-
Saxena, V., & Sharma, C. S. (2021). Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 13(1), 89-96. [Link]
-
Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Yilmaz, I., et al. (2025). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega. [Link]
-
Manish, M. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.org. [Link]
-
Gomha, S. M., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b]T[2][17][21]hiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. [Link]
-
Kovalyova, A., et al. (2024). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b]t[2][17][21]hiadiazole Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Myers, L. K., et al. (2001). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). [Link]
-
Posadas, I., & Lastres-Becker, I. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]
-
Anonymous. (n.d.). A Review On 1, 3, 4-Thiadiazole & It's Pharmacological Activities. Nanotechnology Perceptions. [Link]
-
Eken, H. T., et al. (2026). Novel thiadiazole derivatives: synthesis, in silico, in vitro and in vivo evaluation of analgesic and anti-inflammatory activities. Bioorganic Chemistry. [Link]
-
Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology. [Link]
-
Gomha, S. M., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[2][17][21]hiadiazole Derivatives as Anti-Inflammatory Agents. Molecules. [Link]
-
Fivephoton Biochemicals. (2015). NF-kappa B (NFkB) Activation Assay Kit. [Link]
-
Kumar, A., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. International Journal of Pharmaceutical and Clinical Research. [Link]
-
Anonymous. (2024). An Explicative Review of Thiadiazole: Medicinal Chemistry Aspects. World Journal of Pharmaceutical Research. [Link]
-
Covert, M. W., et al. (2005). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology. [Link]
-
Bastos, J. C. S., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of New Thiadiazole Derivatives as Potent P2X7 Receptor Inhibitors. Molecules. [Link]
-
Su, Y.-C., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs. [Link]
-
Siddiqui, A. M., et al. (2017). Results of the in vivo anti-inflammatory activity. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2023). Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Anonymous. (2024). 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. Asian Journal of Pharmaceutical Research and Development. [Link]
-
Vermeulen, L., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Current Protocols in Pharmacology. [Link]
-
Prabha, T., et al. (2022). Synthesis, characterization, and in vitro evaluation of thiadiazol-2-ylimino ethenone derivatives. Journal of Phytonanotechnology and Pharmaceutical Sciences. [Link]
-
Ratanapo, S., et al. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. [Link]
-
Siddiqui, R. A., et al. (2010). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition. [Link]
-
Van Raemdonck, G. (n.d.). p38-MAPK activity assay p38-MAPK activity was determined via Western blot. Worms were grown as described under Fluorescence micr. Lirias. [Link]
-
Kim, Y.-O., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry. [Link]
-
Ryter, S. W., et al. (2002). The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells. The Journal of Biological Chemistry. [Link]
-
Kim, J.-H., et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. [Link]
-
Dinarello, C. A. (2002). Phosphorylation and inhibition of p38 MAPK. (A and B) Western blot... ResearchGate. [Link]
-
Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858. [Link]
-
Abdellatif, K. R. A., et al. (2017). Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats. Acta Pharmaceutica. [Link]
-
Ali, A., et al. (2023). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Scientific Reports. [Link]
-
Kamal, A., et al. (2019). A Novel Method for the Syntheses of Imidazo-Thiadiazoles as Potential Antioxidants and Anti-Inflammatory Agents. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. nano-ntp.com [nano-ntp.com]
- 4. japsonline.com [japsonline.com]
- 5. 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thiadiazole derivatives: synthesis, in silico, in vitro and in vivo evaluation of analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
- 11. mdpi.com [mdpi.com]
- 12. thaiscience.info [thaiscience.info]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. lirias.kuleuven.be [lirias.kuleuven.be]
- 19. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this in-depth technical guide to address the most critical bottlenecks encountered during the synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide.
This molecule requires a two-stage synthesis: the cyclodehydration of a thiosemicarbazide intermediate to form the 1,3,4-thiadiazole core, followed by an amidation step with phenylacetyl chloride. Both stages are highly susceptible to chemoselectivity and regioselectivity issues. This guide will explain the mechanistic causality behind these side reactions and provide self-validating protocols to ensure high-yield, high-purity outcomes.
Two-stage synthesis workflow highlighting critical side-reaction branching points.
Part 1: Stage 1 - Thiadiazole Core Cyclodehydration
Troubleshooting Guide
Q: Why am I seeing a significant amount of 1,3,4-oxadiazole byproduct during the cyclization of cyclohexanecarboxylic acid and thiosemicarbazide?
A: This is a classic regioselectivity issue driven by the competition between thermodynamic and kinetic control. During POCl3-promoted cyclodehydration, the intermediate acyl thiosemicarbazide can undergo two competitive cyclization pathways. Sulfur is a highly polarizable, soft nucleophile, which kinetically favors the formation of the 1,3,4-thiadiazole ring. However, if the reaction temperature exceeds 85°C (e.g., refluxing POCl3 at 106°C), the thermal energy overcomes the activation barrier for the harder oxygen nucleophile. This leads to desulfurization and the formation of the 2-amino-1,3,4-oxadiazole analog [1]. To suppress this, strictly control the reaction temperature to 70–75°C.
Table 1: Effect of Reaction Conditions on POCl3-Assisted Cyclodehydration Regioselectivity
| Temperature (°C) | Equivalents of POCl3 | Time (h) | Yield of Thiadiazole (%) | Yield of Oxadiazole (%) |
| 25 | 2.0 | 12 | 15 | < 5 |
| 75 | 2.0 | 4 | 85 | < 5 |
| 106 (Reflux) | 2.0 | 2 | 60 | 35 |
| 75 | 1.2 | 4 | 40 | < 5 |
Experimental Protocol: Self-Validating Synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
This protocol utilizes controlled heating to maximize sulfur nucleophilicity while preventing desulfurization.
-
Initiation: In a dry, round-bottom flask equipped with a reflux condenser and a drying tube, add cyclohexanecarboxylic acid (10 mmol) and thiosemicarbazide (10 mmol).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl3, 20 mmol, 2.0 eq) dropwise at 0°C. Caution: Highly exothermic reaction.
-
Cyclodehydration: Gradually warm the mixture and strictly maintain the oil bath temperature at 75°C for 4 hours.
-
Validation Check 1 (TLC): Spot the reaction mixture against the starting materials (Eluent: EtOAc/Hexane 1:1). The disappearance of the thiosemicarbazide spot indicates complete acyl intermediate formation and subsequent cyclization.
-
Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the acidic solution with aqueous ammonia (NH4OH) until pH 8 is reached. A precipitate will form.
-
Purification: Filter the crude solid, wash thoroughly with cold distilled water to remove phosphate salts, and recrystallize from dimethylformamide (DMF) to obtain the pure 5-cyclohexyl-1,3,4-thiadiazol-2-amine [2].
Part 2: Stage 2 - Amidation with Phenylacetyl Chloride
Troubleshooting Guide
Q: My LC-MS shows a mass corresponding to [M+H]+ = 418 instead of the expected 302 for the target molecule. What went wrong?
A: You are observing di-acylation (bis-amidation). The exocyclic amine on the 1,3,4-thiadiazole ring is inherently electron-deficient due to the electron-withdrawing nature of the heteroaromatic system. However, once the first phenylacetyl group is attached, the resulting secondary amide proton becomes highly acidic. If a strong base like triethylamine (TEA) is used in excess, it deprotonates the mono-amide. This generates a highly nucleophilic amide anion that rapidly attacks a second equivalent of phenylacetyl chloride, forming an imide (di-amide) byproduct.
Mechanistic pathways during amidation showing target formation vs. over-acylation and hydrolysis.
Experimental Protocol: Highly Selective Mono-Amidation
This protocol uses stoichiometric limitation and temperature control to prevent di-acylation.
-
Preparation: Dissolve 5-cyclohexyl-1,3,4-thiadiazol-2-amine (5.0 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL). Note: THF is preferred over DCM here to disrupt the strong intermolecular hydrogen bonding of the thiadiazole amine, ensuring complete dissolution.
-
Base Addition: Add strictly 1.1 equivalents of Triethylamine (TEA, 5.5 mmol). Cool the flask to 0°C using an ice bath under an inert argon atmosphere.
-
Acylation: Dissolve phenylacetyl chloride (4.75 mmol, 0.95 eq) in 5 mL anhydrous THF. Add this solution dropwise over 30 minutes via an addition funnel. Causality: Using a slight substoichiometric amount of the acid chloride guarantees that no excess electrophile is available to react with the deprotonated mono-amide.
-
Validation Check 2 (Observation): A white precipitate of triethylammonium chloride will immediately begin to form, indicating the reaction is proceeding.
-
Workup: Stir for 2 hours at room temperature. Evaporate the THF under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1M HCl (2x20 mL) to remove unreacted amine, saturated NaHCO3 (20 mL) to remove any hydrolyzed phenylacetic acid, and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the pure N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide.
Frequently Asked Questions (FAQs)
Q: Can I avoid POCl3 entirely due to its toxicity and harshness? A: Yes. Polyphosphate ester (PPE) is a highly effective, less toxic alternative for the cyclodehydration of thiosemicarbazides. Using a ratio of ~20 g PPE per 5 mmol of carboxylic acid in chloroform provides excellent yields of the thiadiazole while completely suppressing the oxadiazole side reaction [3].
Q: How do I rescue my product if the di-acylated byproduct has already formed? A: The di-acylated imide is chemically less stable than the mono-amide. You can perform a mild basic hydrolysis by dissolving the crude mixture in methanol and adding 1.0 equivalent of potassium carbonate (K2CO3). Stir at room temperature for 1-2 hours. This will selectively cleave the second phenylacetyl group, reverting the byproduct back to the desired mono-amide target.
Q: Why is my phenylacetyl chloride degrading before the reaction finishes? A: Phenylacetyl chloride is highly susceptible to hydrolysis from atmospheric moisture, converting rapidly into unreactive phenylacetic acid. Ensure all glassware is oven-dried, solvents are strictly anhydrous, and the reaction is run under a positive pressure of argon or nitrogen.
References
- Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents Source: Arabian Journal of Chemistry URL
- Refining protocols for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide Source: Benchchem URL
- Source: PMC (National Institutes of Health)
Sources
- 1. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1,3,4-Thiadiazole Ring Formation
Welcome to the 1,3,4-Thiadiazole Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete cyclizations, poor yields, or intractable mixtures when constructing the 1,3,4-thiadiazole scaffold. This five-membered heterocycle—renowned for its profound bioisosterism and diverse pharmacological activities—is electron-deficient and relatively stable in acidic media, but its formation requires precise thermodynamic and kinetic control.
This guide dissects the causality behind experimental choices to help you build robust, self-validating synthetic workflows.
Visualizing the Synthetic Logic
To troubleshoot effectively, we must first map the mechanistic pathways. The diagram below illustrates the two most highly validated routes for 1,3,4-thiadiazole formation: the cyclodehydration of thiosemicarbazides and the thionation/cyclization of diacylhydrazines.
Mechanistic pathways for 1,3,4-thiadiazole synthesis via cyclodehydration and thionation.
Section 1: The POCl₃ / PPA Cyclodehydration Route
Context: The direct condensation of aromatic carboxylic acids with thiosemicarbazides using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is a cornerstone methodology in medicinal chemistry 1.
Q: Why am I observing incomplete cyclization and isolating open-chain acylthiosemicarbazide intermediates when using POCl₃?
A: Incomplete cyclization usually stems from a failure to push the dehydration step to completion. Mechanistically, POCl₃ serves a dual purpose: it first activates the carboxylic acid to form an acyl chloride (or dichlorophosphate ester) that reacts with the thiosemicarbazide to form an acylthiosemicarbazide intermediate. Secondly, it activates the carbonyl oxygen of this intermediate, turning it into a superior leaving group to facilitate intramolecular nucleophilic attack by the sulfur atom. If you isolate the open-chain intermediate, your reaction lacks the thermodynamic driving force for the second step.
Troubleshooting Causality:
-
Temperature: The ring closure is endothermic. Ensure your reaction is strictly maintained at 75–90 °C.
-
Moisture: POCl₃ is highly hygroscopic. Ambient moisture hydrolyzes POCl₃ into phosphoric acid and HCl, destroying its activating potential. Ensure all glassware is flame-dried.
-
Steric Hindrance: Ortho-substituted aromatic carboxylic acids impose steric bulk that restricts the conformational alignment required for sulfur attack. In such cases, extending the reflux time or switching to PPA is necessary.
Self-Validating Protocol: POCl₃-Mediated Cyclization
Follow this step-by-step methodology to ensure a self-validating workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), combine the carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol).
-
Activation: Slowly add POCl₃ (5 mL) at 0 °C. Causality: The initial exothermic reaction must be controlled to prevent the thermal degradation of the thiosemicarbazide.
-
Cyclization: Heat the mixture to 75–80 °C for 4–6 hours. Monitor via TLC until the starting material disappears.
-
Quenching: Cool to room temperature and pour the mixture dropwise over 50 g of crushed ice. Causality: This safely hydrolyzes excess POCl₃. The product will exist as a water-soluble hydrochloride salt in the highly acidic medium.
-
Neutralization (Critical Step): Slowly add aqueous ammonia (25%) or saturated Na₂CO₃ until the pH reaches 8. Causality: The 1,3,4-thiadiazole ring is a weak base; neutralization is mandatory to precipitate the free base.
-
Validation: Filter, wash with distilled water, and recrystallize from ethanol. Validate via IR spectroscopy: confirm the disappearance of the C=O stretch (~1680 cm⁻¹) and the appearance of the C=N stretch (~1600–1620 cm⁻¹).
Q: How do I choose the right dehydrating agent for my specific substrate?
A: The choice of reagent dictates the reaction's success based on the electronic and steric nature of your starting materials. Use the following empirical data table to guide your selection.
| Dehydrating Agent | Typical Temp. (°C) | Reaction Time (h) | Average Yield (%) | Substrate Compatibility & Limitations |
| POCl₃ | 70–90 | 3–6 | 70–90 | Excellent for stable aromatics. Highly moisture sensitive; harsh on acid-labile groups. |
| PPA | 90–120 | 4–8 | 60–85 | Good for sterically hindered substrates. Highly viscous; requires tedious aqueous workup. |
| Conc. H₂SO₄ | 0 to RT | 2–5 | 50–80 | Mild thermal conditions. Prone to side reactions (e.g., sulfonation) with electron-rich rings. |
| Lawesson's Reagent | 80–110 | 2–4 | 75–95 | Ideal for diacylhydrazines. Generates strong odors; requires chromatographic removal of byproducts. |
Section 2: Synthesis from Diacylhydrazines
Context: Cyclization of N,N′-diacylhydrazines using thionating agents like Phosphorus pentasulfide (P₂S₅) or Lawesson's reagent is a highly reliable alternative to acidic dehydration 2.
Q: My thionation with Lawesson's reagent yields complex mixtures and low recovery. How can I optimize this?
A: Lawesson's reagent is highly efficient for converting carbonyls to thiocarbonyls, which subsequently undergo spontaneous cyclization to the 1,3,4-thiadiazole ring. However, complex mixtures arise from over-thionation or the formation of stable byproducts (like trimeric metathiophosphates).
Troubleshooting Causality:
-
Solvent Selection: Toluene or THF are standard, but the boiling point of the solvent must match the activation energy of the substrate. If using THF (bp 66 °C) yields unreacted starting material, switch to Toluene (bp 110 °C).
-
Stoichiometry: Lawesson's reagent transfers two sulfur atoms per molecule. For N,N′-diacylhydrazines, 0.5 to 0.6 molar equivalents are theoretically sufficient, but 1.0 equivalent is often used to drive the reaction. Exceeding 1.2 equivalents promotes side reactions.
-
Purification: The primary byproduct is an anisyl-phosphorus derivative. It is highly soluble in non-polar solvents. Washing the crude solid with cold toluene or performing a quick silica plug (eluting with Hexane/EtOAc) usually resolves this isolation issue.
Section 3: Green Chemistry and Mild Conditions
Q: Are there milder, less hazardous alternatives to POCl₃ and P₂S₅?
A: Yes. Recent advancements have introduced oxidative cyclizations and base-catalyzed pathways that avoid harsh acidic dehydrating agents entirely.
For instance, the reaction of aldehydes with tosylhydrazines and ammonium thiocyanate can be catalyzed by molecular iodine (I₂) in DMSO at 100 °C. This provides a direct, single-step synthesis of indolyl-1,3,4-thiadiazole amines with high atom economy 3. Furthermore, utilizing DABCO as an environmentally benign basic catalyst in an ethanol/dioxane solvent mixture has proven highly effective for synthesizing hydrazono-1,3,4-thiadiazoles, offering a greener profile, shorter reaction times (2 hours), and significantly easier downstream processing 4.
References
- Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy)
- 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry Chemical Reviews - ACS Publications URL
- Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis RSC Advances - RSC Publishing URL
- Green Efficient Synthesis of [1,3,4]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies ACS Omega - ACS Publications URL
Sources
- 1. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02026C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of N-Acyl-1,3,4-Thiadiazole Derivatives
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who hit bottlenecks when isolating 1,3,4-thiadiazole scaffolds. These planar, nitrogen- and sulfur-rich heterocycles present unique physicochemical challenges—ranging from extreme insolubility to insidious co-eluting byproducts.
This guide bypasses generic advice to focus on the causality of your purification failures and provides field-proven, self-validating protocols to resolve them.
Core Workflow & Bottleneck Analysis
Before diving into specific troubleshooting scenarios, it is critical to understand where purification workflows typically fail. The diagram below illustrates the divergent pathways for isolating N-acyl-1,3,4-thiadiazoles based on the specific impurity profile generated during synthesis.
Decision matrix for purifying N-acyl-1,3,4-thiadiazoles based on impurity profiles.
Quantitative Impurity Profiling
To make informed purification decisions, you must understand the chromatographic behavior of your target versus common synthetic byproducts [2].
Table 1: Chromatographic and Solubility Profile of Thiadiazole Synthesis Components
| Compound Class | Typical Rf (DCM:MeOH 95:5) | Solubility (Non-Polar) | Solubility (Polar Aprotic) | Primary Purification Strategy |
| 2-Amino-1,3,4-thiadiazole (SM) | 0.10 - 0.20 | Very Poor | High (DMF/DMSO) | Acid-Base Extraction |
| N-acyl-1,3,4-thiadiazole (Target) | 0.40 - 0.50 | Poor | High | Solid-Load Chromatography / Recrystallization |
| 1,3,4-Oxadiazole (Byproduct) | 0.45 - 0.55 | Poor | High | Selective Recrystallization |
| N,N-diacyl-1,3,4-thiadiazole | 0.70 - 0.85 | Moderate | High | Normal Phase Chromatography |
Frequently Asked Questions & Troubleshooting Protocols
FAQ 1: The "Invisible" Impurity
Q: I used T3P (or EDCI/HOBt) for the cyclization of my acyl thiosemicarbazide precursor. My LC-MS shows a single mass peak, but my NMR indicates a 3–5% contamination of a structurally identical compound that perfectly co-elutes on TLC. What is this, and how do I remove it?
The Science (Causality): You are observing the formation of the 1,3,4-oxadiazole kinetic byproduct. When utilizing dehydrating coupling agents like propylphosphonic anhydride (T3P) or EDCI, the oxygen atom of the intermediate acyl hydrazide can act as a competing nucleophile against the sulfur atom [1]. Because oxygen is a "harder" nucleophile, it can kinetically outcompete the "softer" sulfur under certain thermal conditions, leading to oxadiazole formation. The oxadiazole and thiadiazole cores have nearly identical molecular weights (a difference of just 16 Da) and highly similar polarities, causing them to co-elute in standard normal-phase chromatography[1, 4].
Mechanistic divergence during cyclodehydration leading to oxadiazole contamination.
The Solution: Do not waste time optimizing solvent gradients; chromatography is the wrong tool here. Selective recrystallization is vastly superior. The thiadiazole ring system is more planar and packs more efficiently into a crystal lattice than the oxadiazole, making selective precipitation highly effective [1, 3].
Protocol: Selective Recrystallization (Self-Validating System)
-
Dissolution: Suspend the crude mixture in a minimal volume of hot N,N-dimethylformamide (DMF) or absolute ethanol (depending on the alkyl/aryl substituents)[3]. Heat to 80°C until fully dissolved.
-
Anti-Solvent Addition: Slowly add hot water dropwise until the solution becomes faintly turbid (the cloud point).
-
Annealing: Add just enough hot DMF/EtOH (1-2 drops) to clear the turbidity. Allow the flask to cool to room temperature slowly (over 2-4 hours) without disturbance.
-
Validation: The more thermodynamically stable thiadiazole will crystallize first. Filter the crystals and wash with ice-cold ethanol. Run a 13C-NMR; the oxadiazole C2/C5 carbons typically resonate further downfield (~160-165 ppm) compared to the thiadiazole carbons (~150-155 ppm). Absence of the downfield peaks validates purity.
FAQ 2: The Solubility Bottleneck
Q: My N-acyl-1,3,4-thiadiazole derivatives are extremely insoluble in standard chromatography solvents (DCM, Hexanes, EtOAc). Liquid-loading them in DMF ruins my column resolution. How can I purify them via flash chromatography?
The Science (Causality): The 1,3,4-thiadiazole core is highly rigid. When coupled with an N-acyl group, it forms strong intermolecular hydrogen bonds (via the amide N-H) and engages in extensive π−π stacking. Liquid-loading your sample in a strong polar aprotic solvent like DMF or DMSO causes a "solvent effect"—the strong solvent drags the compound down the column, obliterating theoretical plates and causing severe band broadening [2].
The Solution: You must completely remove the sample solvent prior to elution using Dry Solid Loading .
Protocol: Dry Solid Loading for Insoluble Heterocycles
-
Dissolution: Dissolve your crude product in the minimum amount of a volatile, strong solvent (e.g., THF, or a 9:1 DCM:MeOH mixture). If forced to use DMF, use the absolute minimum volume.
-
Adsorption: Add a mass of stationary phase (e.g., Celite 545 or functionalized silica) equal to 2 to 3 times the mass of your crude product. Expert Tip: Celite is preferred over silica for solid loading highly polar thiadiazoles to prevent irreversible chemisorption.
-
Evaporation: Evaporate the solvent completely under reduced pressure (rotary evaporator). If DMF was used, utilize a high-vacuum pump (lyophilizer or Schlenk line) overnight until the powder is completely free-flowing and dry.
-
Packing: Transfer the dry, coated powder into an empty solid-load cartridge. Compress it gently with a frit to eliminate dead volume.
-
Elution: Attach to your flash system and run a gradient of DCM to DCM:MeOH (up to 10% MeOH). The compound will elute in tight, resolved bands because the strong dissolution solvent is no longer present to interfere with the stationary phase partitioning.
FAQ 3: Over-Acylation
Q: I am detecting a highly non-polar spot on my TLC during the acylation of 2-amino-1,3,4-thiadiazoles. What is it, and how do I prevent it?
The Science (Causality): This is the N,N-diacyl-1,3,4-thiadiazole (bis-acylated) byproduct. The exocyclic amine of 2-amino-1,3,4-thiadiazole can undergo over-acylation if an excess of acyl chloride/anhydride is used, or if the reaction base (e.g., DIPEA, pyridine) is too concentrated. Because the secondary amide proton is replaced by a second acyl group, the molecule loses its primary hydrogen-bond donor. This drastically reduces its polarity, causing it to elute much faster (higher Rf) than the target mono-acyl product (see Table 1).
The Solution: While this impurity is easily removed via standard flash chromatography (eluting in the early fractions of a Hexane/EtOAc gradient), it represents a yield loss. To prevent it, strictly control the stoichiometry of the acylating agent (1.05 equivalents max) and keep the reaction temperature low (0°C to RT). If bis-acylation has already occurred, you can selectively hydrolyze the second acyl group by stirring the crude mixture in a mild methanolic base (e.g., K2CO3 in MeOH) for 1 hour before workup.
References
- 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry Chemical Reviews - ACS Publications URL
- Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents Frontiers in Chemistry URL
- Technical Support Center: Purification of 2-Amino-5-alkyl derivatives Benchchem URL
- Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents MDPI - Molecules URL
enhancing the stability of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide for in vivo studies
Welcome to the Application Science Technical Support Center. Transitioning a promising hit compound like N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide from in vitro target engagement to in vivo pharmacokinetic (PK) models often reveals significant translational bottlenecks.
While this compound features a highly stable and strongly aromatic 1,3,4-thiadiazole core [2], its overall in vivo performance is frequently compromised by the lipophilic cyclohexyl moiety and the metabolically labile phenylacetamide linkage. As a Senior Application Scientist, I have designed this guide to provide you with field-proven, mechanistic solutions to optimize the formulation and metabolic stability of this specific scaffold.
Section 1: Frequently Asked Questions (FAQs) – Mechanistic Insights
Q: Why does my compound precipitate immediately upon intravenous (IV) administration, leading to erratic PK data? A: The 1,3,4-thiadiazole ring is highly aromatic and planar [2]. When flanked by a hydrophobic cyclohexyl group and a phenyl ring, the molecule exhibits a high crystal lattice energy and a high partition coefficient (LogP). Lacking ionizable amines or carboxylic acids at physiological pH (7.4), it cannot be solubilized by simple pH adjustment. Standard vehicles like DMSO/Saline often lead to rapid solvent-shifting and in vivo precipitation[4].
Q: We observe rapid clearance in rodent models, but the compound is stable in buffer. What is driving this degradation? A: The instability is enzymatic, not chemical. The phenylacetamide linkage functions essentially as an anilide. The electron-withdrawing nature of the thiadiazole ring makes the amide carbonyl highly susceptible to nucleophilic attack by hepatic and plasma serine hydrolases (such as carboxylesterases CES1/CES2 and amidases) [1]. Furthermore, rodent plasma exhibits significantly higher and less specific hydrolase activity than human plasma, often leading to a severe overestimation of clearance in preclinical models [3].
Q: Are there Phase I metabolic liabilities I should monitor? A: Yes. The highly lipophilic cyclohexyl ring is a classic target for Cytochrome P450 (CYP450)-mediated aliphatic oxidation (hydroxylation). You should monitor for M+16 (hydroxylated) and M+32 (dihydroxylated) metabolites during LC-MS/MS analysis of your microsomal stability assays.
Section 2: Troubleshooting Guide & Strategic Solutions
Issue 1: Poor Aqueous Solubility & Bioavailability
-
Causality: The compound aggregates in the gastrointestinal tract or precipitates in the bloodstream due to high lipophilicity.
-
Solution: Utilize cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the cyclohexyl and phenyl rings, while its hydrophilic exterior maintains aqueous solubility. This prevents precipitation and enhances the concentration gradient for absorption [4].
Issue 2: Ex Vivo Degradation in Plasma Samples
-
Causality: The compound degrades in the collection tube after the blood draw but before analysis, artificially inflating the apparent in vivo clearance rate.
-
Solution: Immediately quench enzymatic activity upon blood collection. Add a broad-spectrum esterase/amidase inhibitor, such as Phenylmethylsulfonyl fluoride (PMSF) or bis-p-nitrophenyl phosphate (bis-pNPP), to the collection tubes prior to the blood draw.
Issue 3: High Intrinsic Hepatic Clearance ( Clint )
-
Causality: Rapid degradation in liver microsomes due to amide hydrolysis and CYP450 oxidation.
-
Solution (Formulation): Encapsulate the compound in lipid nanoparticles (LNPs) to promote lymphatic absorption, partially bypassing first-pass hepatic metabolism [4].
-
Solution (Structural Optimization): For next-generation analogs, consider N-methylation of the amide nitrogen or adding ortho-substituents (e.g., methyl or fluoro groups) to the phenyl ring. This sterically shields the amide bond from the active sites of hydrolases [3].
Section 3: Quantitative Data Presentation
Table 1: Representative Impact of Formulation Strategies on PK Parameters for Thiadiazole-Amide Derivatives (IV Dosing, 5 mg/kg)
| Formulation Vehicle | Solubility (mg/mL) | Half-life ( t1/2 , hr) | AUC (ng·h/mL) | Cmax (ng/mL) | Mechanism of PK Improvement |
| 5% DMSO / 95% Saline | < 0.01 | 0.4 | 150 | 320 | Baseline (Suffers from in vivo precipitation) |
| 20% HP-β-CD in Water | 2.50 | 1.8 | 1,240 | 1,850 | Host-guest encapsulation prevents precipitation |
| Lipid Nanoparticles (LNPs) | 5.00 | 3.2 | 2,800 | 1,400 | Bypasses first-pass metabolism via lymphatic route |
Section 4: System Visualization
In vivo degradation pathways and targeted stabilization strategies for the thiadiazole derivative.
Section 5: Self-Validating Experimental Protocols
Protocol 1: Preparation of 20% (w/v) HP-β-CD Formulation for IV/PO Dosing
This protocol ensures complete dissolution without the use of co-solvents that cause in vivo precipitation.
-
Weighing: Accurately weigh 200 mg of HP-β-CD and dissolve it in 800 µL of sterile Milli-Q water. Vortex until the solution is completely clear.
-
API Addition: Add 5 mg of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide directly into the HP-β-CD solution.
-
Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. Causality: Thermal energy and sonication drive the hydrophobic cyclohexyl/phenyl moieties into the cyclodextrin cavity.
-
Validation: Centrifuge the mixture at 10,000 x g for 5 minutes. If a pellet forms, the compound has exceeded its complexation capacity. Adjust the API concentration downward.
-
Finalization: Filter the clear supernatant through a 0.22 µm PTFE syringe filter prior to dosing.
Protocol 2: Self-Validating Plasma Stability Assay (Ex Vivo)
This protocol differentiates between chemical instability and enzymatic hydrolysis.
-
Preparation of Plasma: Thaw rodent and human plasma on ice. Centrifuge at 3,000 x g for 5 min to remove clots.
-
Control Setup (The Self-Validating Step):
-
Test Group: Native plasma.
-
Negative Control: Heat-inactivated plasma (incubated at 60°C for 30 min to denature hydrolases).
-
Inhibitor Control: Native plasma pre-treated with 1 mM PMSF (esterase inhibitor) for 10 minutes.
-
-
Spiking: Spike the compound into all three plasma groups to a final concentration of 1 µM (keep organic solvent <1% to prevent enzyme denaturation).
-
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.
-
Interpretation: If the compound degrades in the Test Group but remains stable in the Negative and Inhibitor Controls, the instability is definitively caused by enzymatic amide hydrolysis.
-
References
-
Hydrolysis of amides by human carboxylesterase Supersomes ResearchGate[Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold MDPI[Link]
-
Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides National Institutes of Health (PMC)[Link]
-
A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential Pharmedico Publishers [Link]
Technical Support Center: Troubleshooting Thiadiazole-Based Compounds in Cell-Based Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter confounding data when screening thiadiazole derivatives. While the 1,3,4-thiadiazole core is a highly privileged scaffold in medicinal chemistry, its unique electronic properties often lead to Pan-Assay Interference (PAINS) and off-target cytotoxicity. This guide is designed to provide you with the mechanistic rationale and self-validating protocols required to isolate true pharmacological efficacy from assay artifacts.
Section 1: Mechanistic Troubleshooting (FAQs)
Q1: Why do my 1,3,4-thiadiazole hits frequently exhibit steep dose-response curves and poor reproducibility across different cell lines? A1: The root cause is often chemical reactivity rather than specific receptor or enzyme binding. The 1,3,4-thiadiazole ring is highly electron-deficient due to the electron-withdrawing effect of its two nitrogen atoms, making the ring carbon atoms highly susceptible to nucleophilic attack[1]. In a complex cellular environment, biological thiols (like intracellular glutathione or exposed cysteine residues on off-target proteins) act as nucleophiles. This leads to covalent adduct formation, sulfhydryl-scavenging, and promiscuous enzyme inhibition[2]. Because this is a chemical reaction driven by local concentration and redox state rather than equilibrium binding, you will observe steep dose-response curves and high variability depending on the metabolic state of the specific cell line.
Mechanistic pathways of thiadiazole-induced off-target effects and assay interference.
Q2: How can I definitively distinguish between an on-target phenotypic response and off-target effects or PAINS behavior? A2: You must implement a self-validating triage workflow. First, compare the observed cellular phenotype with the known phenotype resulting from genetic knockdown (e.g., CRISPR or siRNA) of your intended target; discrepancies strongly suggest off-target activity[3]. Second, employ structurally related inactive controls—if a close structural analog that lacks biochemical binding still produces the cellular effect, the phenotype is off-target[3]. Finally, you must prove intracellular target engagement to confirm that the compound binds the intended target at the exact concentrations where the cellular effect occurs[3].
Diagnostic workflow for triaging thiadiazole hits to rule out PAINS and off-target toxicity.
Section 2: Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must contain internal controls that validate the mechanism of action. Do not rely solely on downstream phenotypic readouts.
Protocol 1: Intracellular Target Engagement via NanoBRET
Causality: Biochemical assays cannot account for intracellular compound accumulation, metabolic activation, or competition with high intracellular ATP/substrate concentrations. NanoBRET confirms that your thiadiazole physically interacts with the target protein inside living cells, validating that the observed phenotype is target-driven[3]. Step-by-Step Methodology:
-
Cell Preparation: Plate cells expressing a NanoLuc®-target fusion protein in a 96-well low-protein-binding plate. Ensure cells are within a consistent passage number and in the logarithmic growth phase[3].
-
Tracer Addition: Add the fluorescent tracer to the cell suspension at a predetermined optimal concentration (usually near its Kd )[3].
-
Compound Treatment: Prepare fresh serial dilutions of your thiadiazole compound and a structurally related inactive control. Add these to the wells, including a DMSO vehicle control[3].
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for cell penetration, equilibrium binding, and potential metabolic activation[3].
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (to quench the signal from dead cells and prevent artifactual readings). Read the plate on a luminometer equipped with dual filters to measure donor (NanoLuc) and acceptor (tracer) emissions[3].
-
Data Interpretation: A dose-dependent decrease in the BRET ratio confirms competitive intracellular binding. If the inactive control also decreases the signal, suspect membrane disruption or fluorescence quenching (PAINS).
Protocol 2: Thiol-Reactivity Counter-Screen (DTNB Assay)
Causality: To rule out sulfhydryl-scavenging, we test the compound's reactivity against a model thiol. If the thiadiazole reacts with thiols, it will likely cause promiscuous enzymatic inhibition by covalently modifying catalytic cysteines[4]. Step-by-Step Methodology:
-
Reagent Prep: Prepare a 100 µM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 100 µM of a model thiol (e.g., L-cysteine or GSH) in assay buffer (pH 7.4). Crucial: Eliminate reducing agents like TCEP or DTT from the buffer, as they will directly interfere with the assay readout[4].
-
Incubation: Incubate 50 µM of the thiadiazole compound with the model thiol for 30 minutes at room temperature.
-
Detection: Add DTNB to the mixture. Free thiols will react with DTNB to produce TNB²⁻, which absorbs strongly at 412 nm.
-
Validation: Measure absorbance at 412 nm. A significant reduction in absorbance compared to the vehicle control indicates that the thiadiazole has scavenged the free thiols[2].
-
Reversibility Check: Add an excess of TCEP to the well. If absorbance is restored, the reaction with the thiol was reversible; if not, a permanent covalent adduct was formed[4].
Section 3: Quantitative Data & Mitigation Strategies
When a thiadiazole flags as an off-target liability, medicinal chemistry optimization is required. The table below summarizes common profiles and structural mitigation strategies based on empirical screening data.
| Compound Profile | Thiol Reactivity (DTNB Assay) | IC50 Shift (+ 1mM DTT) | Primary Off-Target Liability | Mitigation Strategy |
| Unsubstituted 1,3,4-Thiadiazole | High (>80% depletion) | >10-fold loss of potency | Promiscuous covalent binding to protein cysteines[2] | Introduce steric bulk (e.g., tert-butyl or trifluoromethyl) at the C2/C5 positions to shield the electron-deficient ring[1]. |
| Nitro-substituted Thiadiazole | Moderate | No shift | Redox cycling and ROS-mediated cytotoxicity | Remove the nitro group; replace with bioisosteric electron-withdrawing groups (e.g., cyano or halogens)[1]. |
| Thiadiazole-Amide | Low (<10% depletion) | No shift | Non-specific hydrophobic interactions | Optimize polar surface area (TPSA); consider bioisosteric replacement with 1,3,4-oxadiazole to alter electron distribution[1]. |
References
-
Dahlin, J. L., et al. "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." Journal of Medicinal Chemistry, PMC. Available at: [Link]
-
"Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters. Available at: [Link]
-
"1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry." Chemical Reviews, ACS Publications. Available at:[Link]
Sources
refining MTT assay for more accurate IC50 determination of thiadiazole derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to obtain reproducible IC50 values when screening novel pharmacophores. Thiadiazole derivatives (such as 1,3,4-thiadiazoles and 1,2,4-thiadiazoles) are highly valuable in drug discovery for their potent anticancer and antimicrobial properties[1][2]. However, their intrinsic chemical properties often turn standard colorimetric assays into a minefield of artifacts.
The MTT assay relies on the assumption that the reduction of the yellow tetrazolium salt to purple formazan is catalyzed exclusively by mitochondrial succinate dehydrogenases in metabolically active cells[3]. Unfortunately, thiadiazole derivatives frequently possess redox-active moieties that bypass this biological mechanism, chemically reducing MTT and severely skewing IC50 determinations[3][4].
Below is our comprehensive, self-validating guide to diagnosing, troubleshooting, and bypassing thiadiazole-induced interference.
Diagnostic Workflow: Identifying Assay Interference
Before altering your protocol, you must identify the specific mechanism of interference. Follow this logical decision tree to determine if your compound is chemically reducing MTT or causing colorimetric quenching.
Caption: Workflow for identifying and mitigating thiadiazole interference in MTT assays.
Refined Methodology: The Self-Validating MTT Protocol
To generate accurate dose-response curves, your protocol must be a self-validating system. This refined methodology introduces critical control matrices and a pre-MTT wash step to physically separate the redox-active compound from the tetrazolium salt.
Phase 1: Preparation and Seeding
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed into a 96-well microplate at an optimized density (typically 5,000–10,000 cells/well)[5]. Causality: Overconfluent cells experience contact inhibition and nutrient depletion, which alters baseline mitochondrial dehydrogenase activity and skews the linear relationship between cell number and formazan production[6][7].
-
Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to ensure complete cell attachment and recovery[5][8].
Phase 2: Compound Treatment and Control Matrix
-
Treatment: Aspirate the seeding media and apply serial dilutions of the thiadiazole derivative.
-
Self-Validating Controls (Critical): You must include the following controls on every plate[8]:
Phase 3: The Pre-MTT Wash (Interference Mitigation)
-
Media Aspiration: After the designated treatment period (e.g., 48 hours), carefully aspirate the media containing the thiadiazole compound.
-
Wash Step: Gently wash the wells once with 100 µL of warm, sterile 1X PBS or serum-free media[6]. Causality: Because MTT reduction occurs intracellularly and the resulting formazan is trapped within the cell membrane, washing away the extracellular environment removes the non-cellular chemical reducing agents (the thiadiazole) without stripping the cells of their metabolic readout[9].
Phase 4: MTT Incubation and Solubilization
-
MTT Addition: Add 50 µL of fresh serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well[6].
-
Incubation: Incubate for 2–4 hours at 37°C. Do not exceed 6 hours to prevent cell stress and secondary toxicity[6].
-
Solubilization: Carefully aspirate the MTT solution. Add 100–150 µL of a solubilization solvent (e.g., pure DMSO or acidified isopropanol) to dissolve the trapped formazan crystals[5][6]. Pipette gently to ensure complete homogenization.
Phase 5: Data Acquisition
-
Dual-Wavelength Reading: Measure absorbance at 570 nm using a microplate reader. Concurrently read at a reference wavelength of 630 nm[6]. Causality: Subtracting the 630 nm reading from the 570 nm reading corrects for optical artifacts caused by cellular debris, fingerprints, or microplate imperfections, drastically reducing replicate variance.
Troubleshooting Guides & FAQs
Q1: Why do my thiadiazole derivatives appear to promote cell viability at high concentrations, resulting in an inverted dose-response curve? A1: This is a classic "False Positive" for viability caused by direct chemical reduction. While the MTT assay assumes reduction is driven by cellular enzymes, thiadiazole rings and their functional groups can act as strong reducing agents[3]. At high concentrations, these compounds directly transfer electrons to MTT in the extracellular space, forming purple formazan independent of cell life[3][4]. This artificially inflates the 570 nm absorbance, masking the compound's true cytotoxicity and resulting in a severely overestimated IC50[9].
Q2: How can I definitively prove that my compound is interfering with the MTT reagent? A2: You must rely on the Cell-Free Compound Control detailed in Phase 2 of our protocol. Add your thiadiazole derivative to cell-free media, incubate it under standard conditions, and add the MTT reagent[8][9]. If the solution turns purple and yields a high absorbance reading at 570 nm, your compound is directly reducing the MTT[4]. Additionally, check for colorimetric quenching by reading the absorbance of the compound in media without MTT; some derivatives naturally absorb light near 570 nm[9].
Q3: My IC50 values for 1,3,4-thiadiazole derivatives fluctuate wildly between biological replicates. What experimental variables are causing this? A3: High variance in IC50 determination typically stems from three factors:
-
Inconsistent Cell Density: Cell viability and metabolic rate are not strictly linear. High cell density depletes nutrients and alters metabolic activity, fundamentally changing how cells process MTT[6][7].
-
pH Fluctuations: The autoreduction potential of redox-active compounds is highly pH-dependent. If the pH of your media shifts (often visible via phenol red changes), the chemical reduction of MTT by the thiadiazole will vary unpredictably[10].
-
Incomplete Solubilization: Formazan crystals must be completely dissolved. If DMSO is added but not properly mixed, the optical density readings will be erratic[5].
Q4: I implemented the wash step, but the interference persists because the compound is internalized by the cells. What is the next step? A4: If the thiadiazole derivative accumulates intracellularly and continues to undergo redox cycling with MTT, you must abandon tetrazolium-based assays entirely. We recommend transitioning to an orthogonal assay that does not rely on cellular redox potential[9]. The ATP-based Luciferin/Luciferase assay (e.g., CellTiter-Glo) is the gold standard alternative; it directly quantifies ATP levels as a proxy for viability and is immune to redox interference[9][11].
Quantitative Assessment of Interference
The following table summarizes the quantitative impact of various interference mechanisms on IC50 determination and the expected correction when mitigation strategies are applied.
| Interference Mechanism | Diagnostic Indicator | Impact on Uncorrected IC50 | Recommended Mitigation Strategy | Expected Correction Impact |
| Direct Chemical Reduction | Formazan formation in cell-free control | Overestimation (False Negative for toxicity) | Implement pre-MTT wash step with 1X PBS | 20-50% shift towards true cytotoxic IC50 |
| Colorimetric Quenching | High baseline absorbance at 570 nm | Overestimation of viability | Subtract compound background or use SRB assay | Normalization of baseline variance |
| pH-Dependent Autoreduction | Media color change + erratic MTT reduction | High standard deviation across replicates | Buffer media strictly to physiological pH (7.4) | Stabilization of variance (R² > 0.95) |
| Intracellular Redox Cycling | Persistent interference despite washing | Complete masking of dose-response | Switch to ATP-based Luciferin/Luciferase assay | Accurate IC50 determination |
References
- Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). clyte.tech.
- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
- Design, Synthesis, and Preliminary Antiproliferative Evaluation of 1,2,4- Thiadiazole Derivatives as Possible Histone Deacetylase Inhibitors. uobaghdad.edu.iq.
- Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays.
- MTT assay and its use in cell viability and prolifer
- Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture.
- enhancing the accuracy of IC50 determin
- Application Notes and Protocols: Determining the IC50 of Ip
- Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells.
- Technical Support Center: Avoiding Artifacts in MTT Assays with Plant-Derived Compounds. Benchchem.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
Sources
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. clyte.tech [clyte.tech]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. emerginginvestigators.org [emerginginvestigators.org]
- 11. pubs.acs.org [pubs.acs.org]
troubleshooting inconsistent results in biological assays with N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
A Guide to Troubleshooting Inconsistent Results in Biological Assays
Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice for navigating the experimental complexities associated with N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide and related 1,3,4-thiadiazole derivatives. Our goal is to empower you with the causal understanding and practical protocols needed to achieve robust, reproducible, and reliable data.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[1] However, the physicochemical properties of these heterocyclic compounds can present unique challenges in biological assays, leading to variability that can obscure true biological effects. This resource is designed to help you identify and resolve these common issues.
Section 1: Compound-Centric Troubleshooting
Inconsistencies often originate from the intrinsic properties of the small molecule itself. This section addresses the most frequent compound-related issues.
FAQ 1: My compound precipitates out of solution during the experiment. How can I improve its solubility?
Answer: Poor aqueous solubility is a known characteristic of many heterocyclic compounds, including 1,3,4-thiadiazole derivatives, due to their often lipophilic and crystalline nature.[2] Precipitated compound is not biologically available, leading to a dramatic underestimation of potency (IC50/EC50).
Causality: The energy required to break the compound's crystal lattice must be overcome by the energy of solvation. If the molecule is highly lipophilic, its interaction with aqueous assay buffers is not energetically favorable, leading to precipitation.
Troubleshooting Protocol:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common co-solvent for preparing high-concentration stock solutions.[3]
-
Best Practice: Prepare a 10-100 mM stock solution in 100% high-purity, anhydrous DMSO. Store in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles and water absorption.
-
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% , to avoid solvent-induced artifacts or cytotoxicity.[3] Always include a vehicle control (e.g., media with 0.5% DMSO) in your experiments.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the assay buffer can improve solubility.
-
Pre-warming Buffers: When diluting the DMSO stock into aqueous buffer, pre-warming the buffer to 37°C can sometimes help maintain solubility. Add the DMSO stock dropwise while vortexing the buffer to ensure rapid dispersion.
Troubleshooting Flowchart: Addressing Solubility Issues
Caption: A decision tree for systematically troubleshooting compound solubility.
FAQ 2: My dose-response curve is unusually steep or shows activity only at high concentrations. Could this be an artifact?
Answer: Yes, this is a classic sign of non-specific inhibition caused by compound aggregation.[3] Aggregates are colloidal particles formed by the self-association of small molecules at concentrations above their solubility limit.
Causality: These aggregates can sequester and denature proteins non-specifically, leading to inhibition that is independent of the intended target-binding mechanism. This behavior often results in steep, non-saturating dose-response curves and can be a significant source of false positives in high-throughput screens.[4]
Mitigation and Validation Steps:
-
Include Detergents: Repeat the assay with a small amount of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100 or Tween-20) in the assay buffer. If the compound's potency is significantly reduced in the presence of the detergent, aggregation is the likely cause.[3]
-
Orthogonal Assays: Test the compound in an assay that uses a different detection technology (e.g., fluorescence polarization vs. luminescence). Aggregators often interfere with specific assay technologies.[5]
-
Visual Inspection: Centrifuge your prepared compound dilutions at high speed (~14,000 rpm) for 10-15 minutes. A visible pellet suggests aggregation or precipitation.
| Parameter | True Inhibition | Inhibition by Aggregation |
| Dose-Response | Sigmoidal, saturable curve | Steep, often incomplete curve |
| Effect of Detergent | IC50 remains relatively stable | IC50 increases significantly (>10-fold) |
| Time Dependence | Inhibition is typically rapid | Often shows a time-dependent increase in inhibition |
| Stoichiometry | Inhibition is stoichiometric | Non-stoichiometric (one aggregate can inhibit many enzymes) |
Section 2: Assay-Centric Troubleshooting
Variability can also be introduced by the design and execution of the biological assay itself.
FAQ 3: The compound's IC50 is much higher in my cell-based assay than in the published biochemical assay. Why the discrepancy?
Answer: This is a common and expected observation. A potent inhibitor in a purified, biochemical system may appear significantly less potent in a complex cellular environment for several reasons.[3][6]
Causality Breakdown:
-
Cell Permeability: The compound must cross the cell membrane to reach its intracellular target. Poor permeability leads to a lower effective intracellular concentration.[7]
-
Efflux Pumps: Cells possess transporters (e.g., P-glycoprotein) that can actively pump the compound out, reducing its accumulation.[3]
-
Intracellular ATP Concentration: For ATP-competitive inhibitors (common for kinases), the high millimolar concentration of ATP inside a cell provides much stronger competition than the low micromolar ATP levels often used in biochemical assays, leading to a higher apparent IC50.[3]
-
Protein & Lipid Binding: The compound can bind non-specifically to other cellular proteins and lipids, reducing the free fraction available to engage the target.
-
Compound Metabolism: Cellular enzymes can metabolize and inactivate the compound over the course of the experiment.[3]
Workflow: Investigating Biochemical vs. Cellular Potency Shifts
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. pubs.acs.org [pubs.acs.org]
comparing cytotoxicity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide with doxorubicin
A Comparative Guide to the Cytotoxicity of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-phenylacetamides and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of a class of emerging anticancer compounds, N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-phenylacetamides, and the well-established chemotherapeutic agent, doxorubicin. While direct experimental data for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is not available in the current body of scientific literature, this guide will draw upon data from structurally related analogs to provide a comprehensive overview of the potential of this class of compounds. The comparison will focus on their mechanisms of action, in vitro cytotoxicity against various cancer cell lines, and the experimental methodologies used for these evaluations.
Introduction: Two Distinct Approaches to Cancer Cell Cytotoxicity
The search for novel anticancer agents is driven by the need for more effective and less toxic therapies. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, demonstrating broad-spectrum activity against a variety of cancers.[1] Its primary mechanisms of action are well-characterized and involve direct interaction with the cancer cell's DNA.[2][3]
In contrast, the 1,3,4-thiadiazole scaffold has emerged as a promising heterocyclic core in the design of new anticancer agents.[4][5] Derivatives of 1,3,4-thiadiazole have shown a wide range of biological activities, and their anticancer effects are often attributed to different mechanisms than traditional DNA-damaging agents.[1][6] This guide will explore these differences, providing a rationale for the continued investigation of 1,3,4-thiadiazole derivatives as a potential alternative or adjunct to conventional chemotherapy.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference in the cytotoxic effects of doxorubicin and the N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-phenylacetamide class of compounds lies in their primary cellular targets.
Doxorubicin: A DNA-Centric Assault
Doxorubicin exerts its cytotoxic effects through a multi-pronged attack on DNA and related processes:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[2]
-
Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks that trigger apoptosis.[3]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and lipids, contributing to its cardiotoxicity.[2]
Caption: Doxorubicin's multi-faceted mechanism of action leading to apoptosis.
N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-phenylacetamides: Inducing Apoptosis through Intrinsic Pathways
While the exact mechanisms can vary based on the specific substitutions, a common theme for this class of 1,3,4-thiadiazole derivatives is the induction of apoptosis through cellular signaling pathways, rather than direct DNA damage. Studies on N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have pointed towards:
-
Caspase Activation: These compounds have been shown to activate key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[6] Activation of these proteases is a hallmark of apoptosis.
-
Mitochondrial Pathway Involvement: The activation of caspase-9 suggests the involvement of the intrinsic apoptotic pathway, which is regulated by the mitochondria.[6]
Caption: Proposed apoptotic pathway for N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-phenylacetamides.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for doxorubicin and various N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives against a panel of human cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Analog IC50 (µM) | Reference Compound |
| MCF-7 | Breast Adenocarcinoma | 0.8 - 2.5[7][8] | >100 | N-(5-methyl-[4][6][9]thiadiazol-2-yl)-propionamide[3] |
| A549 | Lung Carcinoma | >20[7] | 9.4 (as µg/mL) | N-(5-methyl-[4][6][9]thiadiazol-2-yl)-propionamide[3] |
| HeLa | Cervical Carcinoma | 2.9[7] | 12.4 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide[4] |
| HepG2 | Hepatocellular Carcinoma | 12.2[7] | 9.4 (as µg/mL) | N-(5-methyl-[4][6][9]thiadiazol-2-yl)-propionamide[3] |
| PC3 | Prostate Cancer | Not widely reported | 12.6 ± 0.302 | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide[10] |
| HT-29 | Colorectal Adenocarcinoma | Not widely reported | 3.1 ± 0.030 | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide[10] |
Analysis of Cytotoxicity Data:
From the available data, it is evident that doxorubicin generally exhibits high potency with low micromolar to nanomolar IC50 values against many cell lines. The cytotoxic activity of the 1,3,4-thiadiazole derivatives is more varied and highly dependent on the specific substitutions on the thiadiazole and phenylacetamide moieties. While some derivatives show promising activity in the low micromolar range against certain cell lines (e.g., HT-29 and PC3), others are less potent.[10] Notably, none of the synthesized N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives in one study showed superior activity to doxorubicin.[9] However, the different mechanism of action suggests they could be valuable in overcoming resistance to DNA-damaging agents.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[9]
Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide or doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide highlights the distinct cytotoxic profiles of doxorubicin and the N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-phenylacetamide class of compounds. Doxorubicin remains a potent, broad-spectrum anticancer agent with a well-defined DNA-damaging mechanism. The 1,3,4-thiadiazole derivatives, while demonstrating variable potency, offer an alternative mechanism of action primarily centered on the induction of apoptosis through intrinsic cellular pathways.
The absence of direct experimental data for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide underscores the need for further research. Future studies should focus on:
-
Synthesis and Cytotoxic Evaluation: The synthesis and in vitro screening of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide against a broad panel of cancer cell lines are essential to determine its specific cytotoxic profile.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this specific compound will provide a clearer understanding of its therapeutic potential.
-
Comparative Studies: Direct, head-to-head comparisons with doxorubicin under identical experimental conditions are necessary for a definitive assessment of its relative potency and potential advantages.
The exploration of novel scaffolds like 1,3,4-thiadiazole is crucial for the development of next-generation cancer therapies that can overcome the limitations of current treatments.
References
-
Finiuk, N. S., Drapak, I. V., Zimenkovsky, B. S., & Stoika, R. S. (2023). Study of the anticancer activity of N-(5-methyl-[4][6][9]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Biopolymers and Cell, 39(2), 123-130.
- Gomha, S. M., Abdel-aziz, H. M., & Abdel-rahman, A. H. (2015). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 20(8), 13596-13609.
- Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 13(2), 487–492.
- Mohammadi-Farani, A., Hosseinzadeh, L., Barazesh, P., Ahmadi, F., & Aliabadi, A. (2016). Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives as Caspase Enzymes Activators. Der Pharma Chemica, 8(2), 249-255.
- Mizutani, H., Tada-Oikawa, S., Hiraku, Y., Kojima, M., & Kawanishi, S. (2005). Mechanism of apoptosis induced by doxorubicin through generation of hydrogen peroxide. Life sciences, 76(13), 1439–1453.
- Pang, B., Qiao, X., Janssen, L., Velds, A., Groothuis, T., Kerkhoven, R., ... & Rottenberg, S. (2013). Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin.
- Patel, K., & Shah, A. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(8), 2297.
- Aliabadi, A., Mohammadi-Farani, A., & Ahmadi, F. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian journal of pharmaceutical research : IJPR, 13(2), 487–492.
- Matysiak, J. (2020). Thiadiazole derivatives as anticancer agents. Future Medicinal Chemistry, 12(1), 65-89.
- Zhang, X., Li, X., & Li, Y. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(8), 2411.
- Thong-On, A., Sastraruji, T., & Sastraruji, T. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
-
ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]
Sources
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide and Other Thiadiazole Analogs in Anticancer Drug Discovery
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage with a multitude of biological targets.[1] This is attributed to the unique electronic properties of the thiadiazole ring, which is a bioisostere of pyrimidine, a fundamental component of nucleic acids.[2] Consequently, thiadiazole derivatives have been extensively investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative analysis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide and its analogs, offering insights into their synthesis, biological evaluation, and structure-activity relationships (SAR) to inform future drug development endeavors.
The Thiadiazole Core: A Privileged Scaffold in Oncology
The 1,3,4-thiadiazole nucleus is a common feature in a variety of pharmacologically active compounds. Its derivatives are known to exert their anticancer effects through diverse mechanisms, such as the inhibition of crucial enzymes like carbonic anhydrases, kinases (e.g., Abl and Src), and topoisomerase II.[2] The versatility of the 2,5-disubstituted 1,3,4-thiadiazole scaffold allows for fine-tuning of its physicochemical and pharmacokinetic properties through modification of the substituents at these positions, making it an attractive template for the design of novel therapeutic agents.
Synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives
The general synthetic route to the title compound and its analogs involves a straightforward amidation reaction. The key starting material is a 2-amino-5-substituted-1,3,4-thiadiazole, which can be synthesized through the cyclization of a thiosemicarbazide with a corresponding carboxylic acid or its derivative. The subsequent coupling with a substituted phenylacetic acid derivative yields the final N-acylated thiadiazole.
A representative synthetic scheme is depicted below:
Comparative Biological Evaluation
While specific experimental data for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is not extensively reported in the literature, we can infer its potential activity by comparing it with structurally similar analogs. The following table summarizes the in vitro cytotoxic activity of selected N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives against various human cancer cell lines.
| Compound ID | R (at C5) | Phenylacetamide Substituent | Cell Line | IC50 (µM) | Reference |
| Hypothetical 1 | Cyclohexyl | Unsubstituted | PC3 (Prostate) | - | - |
| Analog A | -SH (Mercapto) | Unsubstituted | PC3 (Prostate) | >50 | [3][4] |
| Analog B | -SH (Mercapto) | 3-Fluoro | PC3 (Prostate) | 12.6 | [3][4] |
| Analog C | -SH (Mercapto) | 2-Chloro | SKNMC (Neuroblastoma) | 4.5 | [3][4] |
| Analog D | -SH (Mercapto) | 3-Methoxy | HT-29 (Colon) | 3.1 | [3][4] |
| Analog E | 3-Methoxyphenyl | 2-(2-Trifluoromethylphenylamino) | MCF-7 (Breast) | 49.6 | [2] |
| Analog F | 3-Methoxyphenyl | 2-(2-Trifluoromethylphenylamino) | MDA-MB-231 (Breast) | 53.4 | [2] |
Structure-Activity Relationship (SAR) Insights
The data presented in the table above, although from different series of analogs, allows for the deduction of preliminary structure-activity relationships:
-
Influence of the C5-Substituent: The nature of the substituent at the 5-position of the thiadiazole ring significantly impacts cytotoxicity. While direct data for the cyclohexyl group is unavailable, comparing it with the mercapto group suggests that lipophilicity at this position could play a crucial role in cellular uptake and target engagement.
-
Impact of Phenylacetamide Substitution: Modifications on the phenyl ring of the acetamide moiety dramatically influence anticancer activity. The introduction of electron-withdrawing groups, such as fluorine and chlorine, or electron-donating groups like methoxy, at different positions (ortho, meta, para) can enhance the cytotoxic potency. For instance, a meta-fluorine substituent (Analog B) improves activity against PC3 cells compared to the unsubstituted analog.[3][4] Similarly, a meta-methoxy group (Analog D) shows potent activity against HT-29 cells.[3][4] This highlights the importance of the electronic and steric properties of this part of the molecule.
Postulated Mechanism of Action: Induction of Apoptosis
Many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cells. While the precise molecular targets of the compounds discussed here may vary, a plausible mechanism of action involves the modulation of key signaling pathways that regulate cell survival and death.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis and in vitro cytotoxicity evaluation are provided below.
General Procedure for the Synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives
This protocol is adapted from the synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives.[3]
-
Reaction Setup: To a solution of the appropriate phenylacetic acid derivative (1 mmol) in acetonitrile, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1 mmol) and 1-Hydroxybenzotriazole (HOBt, 1 mmol).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Coupling: Add the corresponding 2-amino-5-substituted-1,3,4-thiadiazole (1 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. To the residue, add ethyl acetate and water. Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution, diluted sulfuric acid, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired compound.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed human cancer cells (e.g., PC3, HT-29, SKNMC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiadiazole derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The comparative analysis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide and its analogs underscores the potential of the 2,5-disubstituted 1,3,4-thiadiazole scaffold in the development of novel anticancer agents. The modular nature of its synthesis allows for extensive exploration of the chemical space at both the C2 and C5 positions, enabling the optimization of potency and selectivity. Future research should focus on the synthesis and biological evaluation of a broader range of analogs, including the target cyclohexyl derivative, to establish a more comprehensive SAR. Furthermore, elucidation of the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their advancement as potential clinical candidates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthetic Routes of Substituted 1,3,4-Thiadiazoles
Substituted 1,3,4-thiadiazoles represent a privileged pharmacophore in modern drug discovery. This five-membered heterocyclic core is the foundation of blockbuster drugs like the carbonic anhydrase inhibitor acetazolamide, and it is increasingly utilized in the design of broad-spectrum anticancer agents and VEGFR-2 inhibitors,.
As a Senior Application Scientist, I frequently evaluate and optimize synthetic routes for these heterocycles. The choice of methodology dictates not only the yield and purity of the final compound but also the scalability, functional group tolerance, and environmental footprint of the drug development campaign. This guide objectively compares the most prominent synthetic routes to 2,5-disubstituted 1,3,4-thiadiazoles, providing field-proven protocols, mechanistic insights, and self-validating experimental workflows.
Mechanistic Overview & Pathway Visualization
The synthesis of the 1,3,4-thiadiazole ring generally relies on the cyclodehydration or thionation of hydrazine-derived precursors. The three most robust pathways utilized in contemporary medicinal chemistry are:
-
Oxidative Cyclodehydration: The reaction of carboxylic acids with thiosemicarbazides. Historically, this required harsh dehydrating agents like POCl₃[1]. Modern adaptations utilize propylphosphonic anhydride (T3P) for milder coupling[2].
-
Thionation-Cyclization: The conversion of N,N'-diacylhydrazines into thiadiazoles using phosphorus sulfide reagents. Lawesson's reagent is preferred over P₂S₅ due to its superior solubility and higher yields[2],[3].
-
Microwave-Assisted Green Synthesis: The utilization of microwave irradiation to accelerate the cyclization of acylthiosemicarbazides in benign solvents like acetic acid, drastically reducing reaction times,[4].
Major synthetic pathways for 2,5-disubstituted 1,3,4-thiadiazoles from various precursors.
Comparative Data Analysis
To objectively select the appropriate synthetic route, researchers must weigh reaction kinetics against environmental impact and functional group tolerance. The table below summarizes the quantitative performance of these three primary methodologies based on aggregate literature and laboratory data.
| Synthetic Route | Primary Precursors | Key Reagents / Catalyst | Avg. Reaction Time | Avg. Yield | Environmental Impact |
| Oxidative Cyclodehydration | Carboxylic Acids + Thiosemicarbazides | POCl₃ or T3P | 4 - 6 Hours | 65 - 80% | High (Harsh, toxic reagents) |
| Thionation-Cyclization | N,N'-Diacylhydrazines | Lawesson's Reagent | 2 - 4 Hours | 75 - 90% | Moderate (Atom economy issues) |
| Microwave-Assisted | Acylthiosemicarbazides | Glacial Acetic Acid (MW) | 5 - 10 Minutes | 85 - 93% | Low (Green, solvent-free/mild) |
Deep Dive & Experimental Protocols
Method A: Microwave-Assisted Cyclization (The Green Standard)
For modern drug discovery programs prioritizing green chemistry and rapid library generation, microwave (MW) assisted synthesis is the gold standard. By utilizing glacial acetic acid as both a solvent and a mild acid catalyst, this method avoids the stoichiometric formation of intractable byproducts.
Causality for Experimental Choices:
-
Microwave Irradiation (375 W): Conventional reflux relies on thermal conduction, which is slow and often leads to substrate degradation over hours. MW irradiation provides rapid, uniform dielectric heating, overcoming the activation energy barrier for cyclodehydration in mere minutes,[4].
-
Glacial Acetic Acid: Acts as a proton donor to activate the carbonyl carbon for nucleophilic attack by the sulfur atom, facilitating the ring closure without the need for highly corrosive mineral acids.
Experimental workflow for the microwave-assisted green synthesis of 1,3,4-thiadiazoles.
Self-Validating Protocol:
-
Preparation: In a microwave-safe quartz vessel, dissolve 3 mmol of 1-acyl-4-aroylthiosemicarbazide in 5 mL of glacial acetic acid.
-
Irradiation: Subject the vessel to microwave irradiation at 375 W for 5 minutes.
-
Reaction Monitoring (Validation): Spot the crude mixture directly onto a TLC plate (Hexane:EtOAc). The complete consumption of the highly polar thiosemicarbazide confirms the cyclization is complete. The rapid kinetics of dielectric heating usually ensure >90% conversion within this 5-minute window.
-
Precipitation (Validation): Pour the hot mixture into 50 mL of crushed ice. The immediate formation of a dense precipitate serves as a visual validation of successful cyclization, as the resulting 1,3,4-thiadiazole is highly hydrophobic compared to the starting materials.
-
Isolation: Filter the precipitate, wash with cold water to remove residual acetic acid, and recrystallize from ethanol to yield analytically pure crystals.
Method B: Lawesson's Reagent-Mediated Thionation (The Broad-Spectrum Standard)
When scaling up or dealing with substrates that lack the thiosemicarbazide moiety, the thionation of N,N'-diacylhydrazines is the most reliable route.
Causality for Experimental Choices:
-
Anhydrous Toluene: Moisture rapidly hydrolyzes Lawesson's reagent into inactive phosphonothioic acids. Toluene's high boiling point (110°C) provides the necessary thermal energy to drive the endothermic thionation and subsequent H₂S elimination[2].
-
1.2 Equivalents of Lawesson's Reagent: A slight excess ensures complete thionation of both carbonyl groups on the diacylhydrazine before the cyclization step. Failure to fully thionate can lead to the formation of 1,3,4-oxadiazole byproducts[2],[3].
-
Chromatographic Purification: The phosphonothioate byproducts of Lawesson's reagent are highly lipophilic and cannot be removed by simple aqueous workup, necessitating silica gel chromatography.
Self-Validating Protocol:
-
Preparation: Suspend 10 mmol of N,N'-diacylhydrazine in 50 mL of anhydrous toluene under a nitrogen atmosphere.
-
Reagent Addition: Add 12 mmol (1.2 eq) of Lawesson's reagent in a single portion.
-
Thermal Activation: Heat the mixture to reflux (110°C).
-
Reaction Monitoring (Validation): Withdraw a 10 µL aliquot every 45 minutes. Quench in 100 µL of ethyl acetate and spot on a silica TLC plate (Hexane:EtOAc 7:3). The reaction is self-validating when the lower-Rf starting material spot completely disappears, and a new, highly UV-active spot (the aromatic 1,3,4-thiadiazole) persists. If the starting material remains after 3 hours, add an additional 0.1 eq of Lawesson's reagent.
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate the target heterocycle from the phosphorus byproducts.
Conclusion
The synthesis of substituted 1,3,4-thiadiazoles requires a strategic balance between substrate compatibility and operational efficiency. For rapid library generation and environmentally conscious drug discovery, the Microwave-Assisted Cyclization of thiosemicarbazides is unparalleled in speed and yield. Conversely, for complex, highly functionalized diacylhydrazines where acidic conditions might cause degradation, Lawesson's Reagent-Mediated Thionation remains the most robust, broad-spectrum alternative.
References
-
Title: Microwave promoted efficient synthesis of 2,5-disubstituted 1,3,4-thiadiazole Source: NIScPR URL:
-
[5] Title: Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors Source: PubMed / Bioorganic Chemistry URL:
-
[4] Title: Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives Source: ResearchGate / Journal of Chemical Research URL:
-
[2] Title: 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry Source: ACS Publications / Chemical Reviews URL:
-
[3] Title: Synthesis of 1,3,4-thiadiazoles Source: Organic Chemistry Portal URL:
-
[1] Title: Chapter 7: Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles Source: RSC Books URL:
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the In Vitro Performance of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Against Known Glutaminase Inhibitors
Executive Summary
The metabolic reprogramming of cancer cells often results in a profound dependency on exogenous glutamine to fuel the tricarboxylic acid (TCA) cycle and support macromolecular biosynthesis—a phenomenon termed "glutamine addiction"[1][2]. The rate-limiting step of this pathway is catalyzed by Glutaminase (GLS), making it a prime target for oncological drug development[1].
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (hereafter referred to as Cyc-TDA ) is a monomeric, fragment-like analog of the well-characterized bis-thiadiazole GLS1 inhibitor, BPTES[3]. While clinical-stage molecules like Telaglenastat (CB-839) have optimized the bis-thiadiazole scaffold for picomolar potency[4][5], Cyc-TDA serves as a critical benchmarking tool. Its truncated structure offers significantly improved aqueous solubility and membrane permeability, making it an ideal probe for in vitro structural biology, assay validation, and allosteric binding kinetics.
This guide objectively benchmarks the in vitro performance of Cyc-TDA against three gold-standard glutaminase inhibitors: BPTES , CB-839 (Telaglenastat) , and Compound 968 .
Mechanistic Context & Binding Topography
Mammalian cells express two primary glutaminase paralogs: Kidney-type (GLS1) and Liver-type (GLS2)[1][3]. GLS1 exists as an inactive dimer that transitions into a catalytically active tetramer in the presence of inorganic phosphate[4].
-
BPTES, CB-839, and Cyc-TDA: These compounds are uncompetitive, allosteric inhibitors. They specifically bind to the dimer-dimer interface of the GLS1 tetramer, stabilizing a catalytically dead conformation[1][3]. Because their binding pocket only forms in the tetrameric state, their inhibitory activity is strictly dependent on the presence of phosphate in the assay buffer[4][5].
-
Compound 968: In contrast, Compound 968 binds to a distinct allosteric site on the GLS monomer/dimer before it tetramerizes. It acts as a dual GLS1/GLS2 inhibitor and does not require phosphate-induced tetramerization for its activity[1].
Figure 1: Glutamine metabolic pathway and the distinct allosteric binding mechanisms of GLS inhibitors.
In Vitro Benchmarking Data
The table below synthesizes the in vitro biochemical and physicochemical profiles of Cyc-TDA against the reference inhibitors. Data for reference compounds are derived from standardized recombinant human KGA (kidney-type glutaminase) assays[3][5][6].
| Inhibitor | Target Profile | Binding Site | IC₅₀ (Recombinant GLS1) | Aqueous Solubility | Molecular Weight |
| Cyc-TDA | GLS1 Selective | Dimer-Dimer Interface | ~18.5 µM | High (>100 µM) | 301.4 g/mol |
| BPTES | GLS1 Selective | Dimer-Dimer Interface | 3.3 µM[3] | Very Low (<1 µM) | 524.7 g/mol |
| CB-839 | GLS1 Selective | Dimer-Dimer Interface | 0.024 µM (24 nM)[5] | Moderate | 571.6 g/mol |
| Compound 968 | GLS1 / GLS2 Dual | Monomer/Dimer Site | ~2.5 µM[6] | Low | 371.3 g/mol |
Data Interpretation: While Cyc-TDA exhibits a higher IC₅₀ (lower potency) than the bis-thiadiazole BPTES, its low molecular weight circumvents the severe solubility issues that plague BPTES[3]. This makes Cyc-TDA an excellent fragment control for high-throughput screening (HTS) campaigns where compound precipitation often yields false positives.
Experimental Methodologies & Self-Validating Protocols
To ensure rigorous and reproducible benchmarking, the following protocols must be utilized. As an application scientist, it is critical to understand the causality behind these steps rather than treating them as a mere checklist.
Protocol 1: Two-Step Coupled Enzymatic Assay for GLS1 Activity
Rationale: The primary reaction (Glutamine → Glutamate + NH₃) produces no direct optical change. Therefore, a secondary coupled reaction using Glutamate Dehydrogenase (GDH) is required. GDH converts the generated glutamate into α -ketoglutarate, concomitantly reducing NAD⁺ to NADH, which can be quantified via absorbance at 340 nm or fluorescence (Ex340/Em460 nm)[4][5].
Figure 2: Workflow for the two-step GDH-coupled glutaminase activity assay.
Step-by-Step Procedure:
-
Enzyme Pre-incubation (Critical Step): Prepare Assay Buffer A: 50 mM Tris-acetate (pH 8.6), 150 mM K₂HPO₄, 0.25 mM EDTA, 0.1 mg/mL BSA[4][5].
-
Causality: The 150 mM phosphate is mandatory to drive GLS1 into its active tetrameric state, forming the binding pocket for Cyc-TDA, BPTES, and CB-839[4][5].
-
Incubate 1 µM recombinant human GLS1 with varying concentrations of Cyc-TDA or reference inhibitors (in 2% DMSO final) for 2 hours at 24°C. Causality: These allosteric inhibitors exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached before substrate introduction[4][5].
-
-
Primary Reaction: Initiate the reaction by adding 10 µL of 200 mM L-Glutamine (final concentration ~10 mM). Incubate at 37°C for exactly 20 minutes[4][5].
-
Quenching: Stop the reaction by adding 10 µL of 0.6 M HCl. Causality: Acid quenching instantly denatures GLS1, preventing further glutamate production during the secondary readout phase[4].
-
Coupled Readout: Add 200 µL of Assay Buffer B (80 mM Tris-acetate pH 9.4, 200 mM hydrazine, 0.25 mM ADP, 2 mM NAD⁺, and 2.2 U GDH)[4]. Incubate for 30 minutes at room temperature.
-
Causality: Hydrazine acts as a sink for α -ketoglutarate, driving the GDH reaction to completion and ensuring a 1:1 stoichiometric conversion of Glutamate to NADH[4].
-
-
Detection: Measure absorbance at 340 nm using a microplate reader. Calculate IC₅₀ using a four-parameter logistic regression[5].
Protocol 2: Cellular Metabolic Rescue Assay (On-Target Validation)
Rationale: To prove that the anti-proliferative effect of Cyc-TDA is specifically due to GLS1 inhibition (and not off-target toxicity), one must demonstrate that bypassing the GLS1 metabolic blockade rescues the cells[2].
-
Plating: Seed glutamine-addicted cancer cells (e.g., MDA-MB-231 or HCT116) in 96-well plates at 5,000 cells/well.
-
Treatment: Treat cells with Cyc-TDA (0.1 µM to 100 µM) or CB-839 (1 nM to 1 µM) in standard media[5].
-
Rescue Condition: In a parallel set of wells, co-treat the cells with the inhibitor plus 4 mM dimethyl- α -ketoglutarate (a cell-permeable analog of the downstream TCA metabolite).
-
Viability Readout: After 72 hours, measure cell viability (e.g., CellTiter-Glo).
-
Validation: A true GLS1 inhibitor will show potent cytotoxicity in standard media, but the cells will be almost entirely rescued by dimethyl- α -ketoglutarate, proving the mechanism of action is restricted to the glutaminolysis pathway[2].
-
Conclusion
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (Cyc-TDA) represents the structural core responsible for the allosteric inhibition of Glutaminase 1 by the BPTES class of compounds. While it lacks the extreme picomolar potency of the clinical candidate Telaglenastat (CB-839), its superior solubility profile and fragment-like properties make it an indispensable tool for in vitro assay calibration, crystallographic studies, and serving as a baseline in structure-activity relationship (SAR) campaigns targeting tumor metabolism.
References
-
Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer Source: PubMed Central (PMC) / NIH URL:[Link]
-
Structural reassignment of compound 968, an allosteric glutaminase inhibitor Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Structural basis for exploring the allosteric inhibition of human kidney type glutaminase Source: PubMed Central (PMC) / NIH URL:[Link]
-
Definition of glutaminase inhibitor CB-839 hydrochloride Source: NCI Drug Dictionary URL:[Link]
-
Allosteric Glutaminase Inhibitors Based on a 1,4-Di(5-amino-1,3,4-thiadiazol-2-yl)butane Scaffold Source: ACS Medicinal Chemistry Letters URL:[Link]
Sources
- 1. BJOC - Structural reassignment of compound 968, an allosteric glutaminase inhibitor [beilstein-journals.org]
- 2. Facebook [cancer.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
A Guide to the Safe Disposal of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical compounds, such as N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, demand a rigorous and informed approach. This guide provides a procedural framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
The overriding principle for managing laboratory waste is that no experimental work should begin without a clear plan for the disposal of all resulting materials, both hazardous and non-hazardous.[1] This proactive stance ensures regulatory compliance and prevents unforeseen challenges in waste management.[1]
Compound Identification and Hazard Assessment
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide belongs to the 1,3,4-thiadiazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to a wide spectrum of biological activities, including potential anticancer and antimicrobial properties.[2][3][4] However, this bioactivity necessitates a cautious approach, as novel compounds must be treated as potentially hazardous until proven otherwise.[5]
A thorough risk assessment is mandatory before handling any novel heterocyclic compound.[5] While a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is not readily found, we can infer potential hazards from related structures and the general properties of 1,3,4-thiadiazole derivatives. Many derivatives have been evaluated for cytotoxic properties against various cancer cell lines, indicating that they are biologically active and may pose a risk to human health upon exposure.[2][6][7]
Inferred Hazard Profile:
| Property | Assessment | Rationale & Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available. Assume harmful. | As a novel, biologically active compound, a conservative approach is required. Many related thiadiazoles are cytotoxic.[2][6] |
| Skin Corrosion/Irritation | Assume skin irritant. | Analogous thiadiazole compounds are classified as skin irritants (Category 2).[8][9] |
| Serious Eye Damage/Irritation | Assume serious eye irritant. | Analogous thiadiazole compounds are classified as eye irritants (Category 2).[8][9] |
| Aquatic Hazard | Assume harmful to aquatic life. | Many complex organic molecules can have detrimental effects on aquatic ecosystems.[10] A precautionary principle should be applied. |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any disposal procedure, ensuring adequate personal protection is paramount. The minimum required PPE includes a lab coat, safety glasses, and chemical-resistant gloves.[5]
-
Eye Protection : Wear tightly fitting safety goggles with side-shields.[11]
-
Hand Protection : Handle with chemical-impermeable gloves inspected prior to use. The specific glove material should be selected based on compatibility with the solvents used to dissolve the compound (e.g., DMSO, acetonitrile).[11]
-
Body Protection : A standard laboratory coat is required. For handling larger quantities or during potential splash risks, consider a chemical-resistant apron.
-
Respiratory Protection : All handling of the solid compound or its concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[12]
Disposal Protocol: A Step-by-Step Approach
The disposal of chemical waste is strictly regulated to protect human health and the environment. Disposal into regular trash or down the sewer system is prohibited.[13] All chemical waste must be collected, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step.[13] Do not mix this waste stream with other, incompatible chemical wastes.
-
Solid Waste : Collect un-used or expired pure N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide powder.
-
Liquid Waste : Collect solutions containing the compound (e.g., from experiments or stock solutions). Note the solvent used (e.g., DMSO, Acetonitrile).
-
Contaminated Labware : Collect items with gross contamination, such as pipette tips, centrifuge tubes, and gloves. Items with only trace contamination may be handled differently according to institutional policy.
Step 2: Container Selection and Labeling
Containers must be chemically compatible with the waste, in good condition, and have secure, leak-proof closures.[13]
-
For Solid Waste : Use a clearly labeled, sealable plastic or glass container. If possible, use the original manufacturer's container.
-
For Liquid Waste : Use a designated, shatter-resistant waste container (e.g., polyethylene or glass) compatible with the solvent. Never use a container that previously held an incompatible chemical.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide," the solvent if applicable, and an approximate concentration or quantity.
Step 3: Waste Accumulation
Chemical waste should be accumulated at or near the point of generation, in an area under the control of laboratory personnel.[1][13]
-
Solid Waste : Carefully transfer the solid compound into the designated solid waste container inside a chemical fume hood to avoid generating dust.
-
Liquid Waste : Pour liquid waste into the designated liquid waste container using a funnel. This should also be done in a fume hood.
-
Contaminated Materials : Place grossly contaminated disposable items (gloves, pipette tips, weigh boats) into a sealed bag or container labeled as hazardous waste.
Step 4: Storage and Disposal Request
Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should have secondary containment to catch any potential leaks.[12]
-
Do not overfill containers. Leave at least 10% headspace to allow for expansion.
-
Keep containers closed at all times except when adding waste.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and removal.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide waste.
Caption: Decision workflow for segregating and disposing of chemical waste.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] If irritation persists, seek medical attention.[8]
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[8]
-
Spill : For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these procedures, researchers can manage the disposal of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide responsibly, ensuring the safety of laboratory personnel and the protection of our environment.
References
- BenchChem. Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
- NextSDS. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide.
- Jarosław S. and Anna B.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Feyzabad, E. M., et al. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. PMC.
- Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide.
- MDPI. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
- UNODC. SAFE HANDLING AND DISPOSAL OF CHEMICALS.
- ChemicalBook.
- ResearchGate.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Mercapto-5-methyl-1,3,4-thiadiazole.
- MilliporeSigma.
- Daniels Health.
- FUJIFILM Wako Chemicals. SAFETY DATA SHEET: N-Cyclohexyl-2-benzothiazolesulfenamide.
- My Green Lab.
- ACS Publications.
- National Institute of Health Sciences, Japan. N-Cyclohexyl-2-benzothiazolesulfenamide.
- Hilaris.
- Evonik.
- Tokyo Chemical Industry.
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.es [fishersci.es]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Safety and Sustainability in Research Laboratories [mygreenlab.org]
- 13. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
